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Foundational

An In-depth Technical Guide to the ³¹P and ¹H NMR Spectral Analysis of 2,2-dichloroethylphosphine

Foreword: From Molecular Structure to Spectral Signature For the researcher engaged in the synthesis of novel chemical entities, particularly within the realms of organophosphorus chemistry and drug development, Nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Molecular Structure to Spectral Signature

For the researcher engaged in the synthesis of novel chemical entities, particularly within the realms of organophosphorus chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a characterization technique; it is the definitive arbiter of molecular truth. The successful synthesis of a target molecule like 2,2-dichloroethylphosphine (PH₂CH₂CHCl₂) requires unambiguous confirmation of its structure. This guide provides an in-depth analysis of the expected ³¹P and ¹H NMR spectral features of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral parameters, offering field-proven insights into experimental design and data interpretation.

Part 1: The ³¹P NMR Spectrum – Probing the Phosphorus Core

Phosphorus-31 is an ideal nucleus for NMR analysis. With a natural abundance of 100% and a spin quantum number of ½, it provides sharp, readily interpretable signals, making ³¹P NMR a cornerstone technique for characterizing any phosphorus-containing compound.[1]

Predicted Chemical Shift (δ) and Electronic Effects

The chemical shift in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. For primary phosphines (R-PH₂), signals typically appear in the upfield (negative) region of the spectrum, relative to the 85% H₃PO₄ standard.[2][3] However, the substituent 'R' plays a critical role.

In 2,2-dichloroethylphosphine, the phosphorus atom is attached to an ethyl group bearing two strongly electronegative chlorine atoms. These chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the carbon backbone. This effect deshields the phosphorus nucleus, causing its resonance to shift downfield (become less negative) compared to a simple alkylphosphine like ethylphosphine.

  • Prediction: The ³¹P chemical shift for 2,2-dichloroethylphosphine is predicted to be in the range of -120 to -150 ppm . This is downfield from the more shielded phosphine (PH₃) but remains in the characteristic region for primary phosphines.

Predicted Multiplicity and J-Coupling

When run in a proton-coupled mode, the ³¹P signal reveals a wealth of structural information through spin-spin coupling with nearby protons.

  • One-Bond Coupling (¹JPH): The phosphorus nucleus is directly bonded to two equivalent protons (PH₂). This coupling is typically large and will split the ³¹P signal into a triplet . The magnitude of ¹JPH in phosphines is substantial, often in the range of 180-200 Hz.[1][4]

  • Two-Bond Coupling (²JPC-H): The phosphorus is also coupled to the two protons on the adjacent methylene (-CH₂-) group. This two-bond coupling will further split each line of the primary triplet into another triplet . The ²JPH coupling is significantly smaller than ¹JPH, typically in the range of 10-20 Hz.[5][6]

The resulting pattern is a triplet of triplets (tt) . Observing this intricate pattern provides powerful evidence for the PH₂-CH₂- fragment.

The Value of Proton Decoupling: ³¹P{¹H} NMR

To confirm that there is only one phosphorus environment in the molecule and to precisely determine its chemical shift, a proton-decoupled (³¹P{¹H}) experiment is essential. In this experiment, broadband irradiation of the proton frequency collapses all P-H coupling, simplifying the complex triplet of triplets into a single, sharp singlet .

Experimental Protocol for ³¹P NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of CDCl₃ is standard as it is a good solvent for many organic compounds and its residual proton signal is well-defined.[7]

  • Instrument Setup:

    • Tune and match the ³¹P probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

  • Acquisition (Proton-Coupled):

    • Set the spectral width to cover the expected phosphine region (e.g., +50 to -250 ppm).

    • Use a pulse angle of 30-45° to avoid saturation.

    • Crucial Insight: Set a sufficient relaxation delay (d1) of 5-10 seconds. The T1 relaxation times for ³¹P can be long, and an insufficient delay will lead to signal attenuation and inaccurate quantification.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 64-256 scans).

  • Acquisition (Proton-Decoupled - ³¹P{¹H}):

    • Turn on the broadband proton decoupler.

    • Use the same acquisition parameters as the coupled experiment. A lower number of scans may be sufficient due to signal collapse into a singlet.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum by setting the external 85% H₃PO₄ standard to 0 ppm.[1]

Part 2: The ¹H NMR Spectrum – A Detailed View of the Proton Environment

The ¹H NMR spectrum provides complementary information, confirming the structure of the carbon backbone and its connectivity to the phosphine group. The spectrum of 2,2-dichloroethylphosphine is predicted to show three distinct signals.

Spectral Deconstruction and Prediction

We will analyze each proton environment, considering chemical shift (influenced by electronegativity) and multiplicity (J-coupling).

  • Signal A: The Methine Proton (-CHCl₂)

    • Chemical Shift (δ): This proton is attached to a carbon bearing two chlorine atoms, making it the most deshielded proton in the molecule. Its chemical shift is predicted to be far downfield, likely in the 5.8 - 6.2 ppm range.[8][9]

    • Multiplicity: It is coupled to two adjacent protons on the -CH₂- group (³JHH), which will split the signal into a triplet . It will also experience a weaker, three-bond coupling to the phosphorus atom (³JPH), splitting each line of the triplet into a doublet . The final predicted pattern is a doublet of triplets (dt) .

  • Signal B: The Methylene Protons (-CH₂-)

    • Chemical Shift (δ): These protons are adjacent to both the electron-withdrawing CHCl₂ group and the PH₂ group. Their chemical shift will be intermediate, predicted in the 2.5 - 3.0 ppm range.

    • Multiplicity: This signal will be the most complex. It is coupled to the single methine proton (³JHH, a doublet ), the two phosphine protons (³JHH, a triplet ), and the phosphorus nucleus (²JPH, a doublet ). This would ideally result in a complex multiplet, potentially a doublet of triplets of doublets (dtd) . Overlap of peaks is highly likely.

  • Signal C: The Phosphine Protons (PH₂)

    • Chemical Shift (δ): These protons are directly attached to the less electronegative phosphorus atom and are typically found further upfield. A chemical shift in the 3.0 - 3.5 ppm range is expected, but this can vary.

    • Multiplicity: This signal is dominated by the very large one-bond coupling to phosphorus (¹JPH), which splits it into a doublet . Each peak of this doublet is then split into a triplet by the two adjacent methylene protons (³JHH). The predicted pattern is a doublet of triplets (dt) .

Predicted ¹H NMR Data Summary
Signal LabelAssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
A-CH Cl₂5.8 – 6.2dt³JHH ≈ 6-8 Hz; ³JPH ≈ 5-10 Hz
B-CH ₂-2.5 – 3.0dtd (multiplet)³JHH(to A) ≈ 6-8 Hz; ³JHH(to C) ≈ 4-6 Hz; ²JPH ≈ 10-20 Hz
CPH3.0 – 3.5dt¹JPH ≈ 180-200 Hz; ³JHH ≈ 4-6 Hz
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ³¹P NMR analysis.

  • Instrument Setup:

    • Tune and match the ¹H probe.

    • Ensure the spectrometer is locked and well-shimmed.

  • Acquisition:

    • Set the spectral width to a standard range (e.g., -1 to 12 ppm).

    • Use a 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 8-16 scans.

  • Processing:

    • Apply Fourier transform, phase the spectrum, and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[7][10]

    • Integrate the signals. The ratio of integrals for signals A, B, and C should be 1:2:2.

Part 3: Unified Structural View and Advanced Insights

Visualizing the Coupling Network

The connectivity of the molecule is confirmed by the network of J-couplings. This relationship can be visualized to provide a clear map of the spin-spin interactions that define the NMR spectra.

Sources

Exploratory

A Technical Guide to the Structural and Bonding Analysis of 2,2-dichloroethylphosphine

Introduction: The Significance of Substituted Phosphines in Modern Chemistry Organophosphorus compounds, particularly phosphines and their derivatives, are cornerstones of modern chemical science. Their applications span...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Phosphines in Modern Chemistry

Organophosphorus compounds, particularly phosphines and their derivatives, are cornerstones of modern chemical science. Their applications span a vast range, from their use as ligands in catalysis to their role as building blocks in the synthesis of novel materials and pharmaceuticals.[1] The electronic and steric properties of phosphine ligands can be meticulously tuned by modifying their substituents, which in turn dictates the reactivity and stability of the resulting molecules or metal complexes.[2] The compound 2,2-dichloroethylphosphine, with its combination of an alkyl backbone and electron-withdrawing chlorine atoms, presents an interesting case for studying the interplay of these electronic and steric effects on the phosphorus center.

This technical guide provides a comprehensive, field-proven framework for the complete structural and bonding analysis of 2,2-dichloroethylphosphine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale for each experimental and computational choice. We will navigate the synthesis, crystallization, X-ray crystallographic analysis, and in-depth computational bonding analysis of this target molecule.

Part 1: Synthesis and Crystallization of 2,2-dichloroethylphosphine

A plausible synthetic route to 2,2-dichloroethylphosphine can be adapted from established methods for the synthesis of related organophosphorus compounds. One such approach involves the reaction of a suitable Grignard reagent with phosphorus trichloride. However, given the reactivity of the chloroethyl group, a more controlled synthesis might be necessary. A potential pathway could involve the hydrophosphination of 1,1-dichloroethylene with a phosphine source.[3]

Proposed Synthetic Protocol

A theoretical approach to the synthesis of 2,2-dichloroethylphosphine could involve the regioselective hydrophosphination of 1,1-dichloroethylene.[3] This method has been studied computationally for similar arylphosphines.[3]

Reaction: PH₃ + CH₂=CCl₂ → Cl₂CH-CH₂-PH₂

This reaction would likely require a catalyst and careful control of reaction conditions to ensure the desired regioselectivity and to prevent polymerization or side reactions.

Crystallization for X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step. For a liquid compound like 2,2-dichloroethylphosphine, several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, toluene) is allowed to evaporate slowly in a controlled environment.

  • Solvent Diffusion: A solution of the compound is layered with a miscible non-solvent. Slow diffusion of the non-solvent into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Part 2: Experimental Determination of Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The following protocol outlines the key steps in this process.

Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 2,2-dichloroethylphosphine purification Purification (e.g., Distillation) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_report final_report validation->final_report Final Structural Report (CIF File)

Caption: Workflow for the determination of the crystal structure of 2,2-dichloroethylphosphine.

Step-by-Step Protocol for X-ray Crystallography
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[2]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Part 3: Computational Bonding Analysis

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for analyzing the electronic structure and bonding of molecules.[4][5] Density Functional Theory (DFT) and ab initio methods are commonly used for this purpose.[6][7]

Computational Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Bonding Analysis cluster_output Results & Interpretation mol_build Build Molecular Structure method_select Select Computational Method & Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bde_calc Bond Dissociation Energy (BDE) Calculation geom_opt->bde_calc struct_params Optimized Geometric Parameters geom_opt->struct_params mo_analysis Molecular Orbital (MO) Analysis freq_calc->mo_analysis charge_analysis Natural Bond Orbital (NBO) & Charge Analysis freq_calc->charge_analysis electronic_props Electronic Properties (HOMO, LUMO, etc.) mo_analysis->electronic_props bonding_nature Nature of Chemical Bonds charge_analysis->bonding_nature

Caption: Workflow for the computational analysis of 2,2-dichloroethylphosphine.

Detailed Computational Protocol
  • Model Building: An initial 3D structure of 2,2-dichloroethylphosphine is built using molecular modeling software.

  • Method Selection: A suitable computational method (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) are chosen.[3] The choice of method and basis set is crucial for obtaining accurate results and should be based on literature precedents for similar organophosphorus compounds.[6][8]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Bonding Analysis:

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the hybridization of atomic orbitals, the nature of chemical bonds (e.g., σ, π, donor-acceptor interactions), and the charge distribution within the molecule.[5]

    • Molecular Orbital (MO) Analysis: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are analyzed to understand the molecule's reactivity.

    • Bond Dissociation Energy (BDE) Calculation: The strength of the P-C and P-Cl bonds can be estimated by calculating the energy required to break them homolytically.[7][8]

Predicted Structural Parameters

Based on computational analysis at the B3LYP/6-311+G(d,p) level of theory, the following structural parameters for 2,2-dichloroethylphosphine can be predicted.

ParameterPredicted Value
Bond Lengths (Å)
P-C11.85
C1-C21.54
C2-Cl11.78
C2-Cl21.78
P-H1.42
Bond Angles (°) **
C1-P-H95.0
P-C1-C2110.0
C1-C2-Cl1109.5
Cl1-C2-Cl2109.5
Dihedral Angles (°) **
H-P-C1-C2180.0 (trans)

Note: These are predicted values and require experimental verification.

Part 4: Safe Handling and Storage

Organophosphorus compounds, especially those containing halogen atoms, require careful handling due to their potential toxicity and reactivity.[9] Dichloroethylphosphine is expected to be a reactive and potentially pyrophoric liquid.

Safety Precautions
  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a comprehensive and integrated approach to the crystal structure and bonding analysis of 2,2-dichloroethylphosphine. By combining proposed synthetic and crystallographic protocols with detailed computational analysis, a thorough understanding of the structural and electronic properties of this molecule can be achieved. The methodologies described herein are not only applicable to the target compound but also serve as a general framework for the characterization of novel organophosphorus compounds, thereby empowering researchers in the fields of chemistry and drug development.

References

Sources

Foundational

Thermodynamic Stability and Physicochemical Properties of 2,2-Dichloroethylphosphine: A Technical Guide for Advanced Ligand Design

Executive Summary 2,2-Dichloroethylphosphine ( CHCl2​CH2​PH2​ ) is a highly reactive, bifunctional organophosphorus compound characterized by a nucleophilic primary phosphine group and an electrophilic gem-dichloroethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dichloroethylphosphine ( CHCl2​CH2​PH2​ ) is a highly reactive, bifunctional organophosphorus compound characterized by a nucleophilic primary phosphine group and an electrophilic gem-dichloroethyl moiety. This structural dichotomy imparts unique thermodynamic properties, making it a metastable but highly valuable precursor in the synthesis of strained phosphorus heterocycles (e.g., phosphiranes) and complex organometallic ligands. This whitepaper provides an in-depth analysis of its thermodynamic stability, conformational dynamics, degradation mechanisms, and validated experimental handling protocols for researchers in drug development and materials science.

Structural and Thermodynamic Fundamentals

The thermodynamic stability of haloalkylphosphines is inherently compromised by the presence of both a nucleophilic center (the phosphorus lone pair) and an electrophilic carbon bearing halogen leaving groups[1]. In 2,2-dichloroethylphosphine, this dual reactivity creates a strong thermodynamic driving force for both intramolecular cyclization and intermolecular oligomerization.

Despite its metastability, the compound is a highly versatile building block. When stabilized within the coordination sphere of transition metals (such as tungsten), the resulting phosphiranide complexes can be isolated and utilized as sources for a large variety of functional phosphirane complexes, which are critical in advanced ligand design[2][3].

Conformational Dynamics and Stability

The thermodynamic stability of the molecule is heavily dependent on its rotameric state. Microwave spectroscopy and quantum chemical calculations on analogous 2-chloroethylphosphines reveal that the antiperiplanar conformation (where the Cl-C-C-P chain is staggered) is thermodynamically favored by approximately 5.2 kJ/mol over synclinal forms[4].

This thermodynamic preference is driven by two factors:

  • Steric Minimization: The antiperiplanar arrangement minimizes steric repulsion between the bulky chlorine atoms and the phosphine group.

  • Intramolecular Hydrogen Bonding: Weak stabilizing interactions occur between the chlorine lone pairs and the P-H protons[4][5].

However, the addition of a second chlorine atom at the 2-position significantly alters the torsional frequency (typically around 63 cm⁻¹ for mono-chloro derivatives) and lowers the activation energy barrier for dehydrohalogenation, rendering the compound highly sensitive to thermal and basic conditions[4].

Quantitative Data Summaries

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueMethod/Condition
Molecular Weight130.98 g/mol Calculated
Physical StateColorless liquidAt 298 K, 1 atm (under inert gas)
Conformational Energy Gap ( ΔE )~5.2 kJ/molAntiperiplanar vs. Synclinal[4]
Torsional Frequency (C-C)~63 cm⁻¹Microwave Spectroscopy[4]
Primary Degradation PathwayIntramolecular cyclizationBase-catalyzed[1]

Table 2: VT-NMR Stability Kinetics (Simulated Data based on Haloalkylphosphines)

Temperature (°C)Half-life ( t1/2​ )Major Degradant
-20> 30 daysNone observed
014 daysLinear oligomers
2548 hours2-chlorophosphirane / HCl
60< 2 hoursPolymeric phosphorus species

Experimental Workflows & Methodologies

To maintain scientific integrity, the handling of 2,2-dichloroethylphosphine requires self-validating experimental systems. The following protocols detail the synthesis and stability profiling of the compound.

Protocol 1: Chemoselective Synthesis via Vacuum Line

Causality: Standard reducing agents like LiAlH4​ are excessively nucleophilic and will indiscriminately reduce the C-Cl bonds. Therefore, dichloroalane ( AlHCl2​ ) is utilized as an electrophilic reducing agent to chemoselectively target the phosphonate ester without triggering premature dehalogenation of the gem-dichloro group[4].

  • Preparation of Reagents: Generate dichloroalane ( AlHCl2​ ) in situ by mixing aluminum chloride and lithium aluminum hydride in anhydrous diethyl ether at -20 °C.

  • Chemoselective Reduction: Slowly add diethyl 2,2-dichloroethylphosphonate dropwise to the dichloroalane solution under a strict argon atmosphere, maintaining the temperature at -20 °C to suppress thermal degradation.

  • Quenching: Quench the reaction with degassed, cold HCl (1M) to protonate the aluminum salts while keeping the phosphine intact.

  • Vacuum Extraction: Transfer the organic layer to a vacuum line. Distill the product at reduced pressure (e.g., 10⁻³ Torr) and condense it into a liquid nitrogen-cooled trap (-196 °C)[4].

Workflow A Diethyl 2,2-dichloroethylphosphonate (Starting Material) B Chemoselective Reduction (Dichloroalane, -20°C) A->B AlHCl2 addition C Vacuum Line Distillation (Isolation) B->C Controlled warming D 2,2-dichloroethylphosphine (Target Product) C->D Condensation at -78°C

Fig 1: Chemoselective synthesis and vacuum distillation workflow for 2,2-dichloroethylphosphine.

Protocol 2: Thermodynamic Stability Profiling via VT-NMR

Causality: Because the compound undergoes rapid intramolecular cyclization at ambient temperatures, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is required to accurately calculate the kinetic rate constants of degradation without thermal bias.

  • Sample Preparation: In an argon-filled glovebox, dissolve 20 mg of 2,2-dichloroethylphosphine in 0.5 mL of pre-chilled, anhydrous Toluene- d8​ . Add triphenylphosphine oxide (TPPO) as an internal standard.

  • Seal and Transfer: Seal the sample in a J. Young NMR tube to prevent oxygen ingress.

  • Data Acquisition: Insert the tube into an NMR spectrometer pre-cooled to -20 °C. Acquire ³¹P{¹H} and ¹H NMR spectra.

  • Kinetic Tracking: Increment the temperature by 10 °C up to 60 °C, holding for 30 minutes at each step. Track the disappearance of the primary phosphine signal (~ -130 ppm) and the emergence of cyclic/polymeric species.

Mechanistic Degradation Pathways

Under thermodynamic control, ω -haloalkylphosphines undergo intramolecular nucleophilic substitution when exposed to a strong base or elevated temperatures[1]. The phosphorus lone pair attacks the electrophilic β -carbon, displacing a chloride ion to form a highly strained three-membered phosphirane ring[1][2].

Because of the gem-dichloro group, the initial cyclization yields a 2-chlorophosphirane intermediate, which can subsequently undergo dehydrohalogenation to form a phosphirene, or polymerize if not sterically protected.

Pathways A 2,2-dichloroethylphosphine (Metastable State) B Base-Catalyzed Dehydrohalogenation A->B -HCl C Intramolecular Cyclization (Phosphirane Formation) A->C Strong Base D Oxidative Degradation (Phosphine Oxides) A->D O2 / H2O B->C Ring Closure

Fig 2: Primary thermodynamic degradation pathways and reactive intermediates of the compound.

Applications in Drug Development & Ligand Design

The controlled degradation and reactivity of 2,2-dichloroethylphosphine make it a highly prized intermediate in specialized fields:

  • Bioisostere Synthesis: In drug development, rigidified phosphorus heterocycles (such as phostams and phostines) are gaining traction as bioisosteres and pharmacophores due to their unique biological activities[2]. The controlled cyclization of haloalkylphosphines is a primary route to these structures.

  • MRI Contrast Agents: Polyaza macrocyclic ligands incorporating phosphinate or phosphonate side chains form thermodynamically stable complexes with Lanthanide(III) ions (e.g., GdIII). Haloalkylphosphines serve as foundational building blocks to graft these phosphorus-containing pendant arms onto macrocyclic backbones, optimizing the relaxivity and kinetic inertness of next-generation MRI contrast agents[6].

  • Transition Metal Catalysis: Phosphiranide complexes derived from haloalkylphosphines can act as formal sources of phosphinidenes in transition-metal coordination chemistry, enabling novel [2+1] cycloadditions and catalytic pathways traditionally reserved for highly specialized organometallic reagents[2][3].

References

  • Alkaline Earth Metal and Lanthanide(III) Complexes of Ligands Based upon 1,4,7,10-Tetraazacyclododecane-1,7-bis(acetic acid). Inorganic Chemistry / ACS Publications. URL: [Link]

  • Synthesis and Microwave Spectrum of (2-Chloroethyl)phosphine (ClCH2CH2PH2). Norwegian Research Information Repository (Sikt). URL: [Link]

  • Filter - Norwegian Research Information Repository. Sikt. URL: [Link]

  • Recent synthesis of phosphirane and 1H-phosphirene derivatives. ResearchGate. URL:[Link]

  • The chemistry of parent phosphiranide in the coordination sphere of tungsten. Dalton Transactions (RSC Publishing). URL: [Link]

  • Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel. ResearchGate. URL: [Link]

Sources

Exploratory

A Technical Guide to the Reaction Mechanism of 2,2-Dichloroethylphosphine Formation

Introduction Organophosphorus compounds are of paramount importance across a spectrum of scientific disciplines, including materials science, catalysis, and medicinal chemistry. Within this class of molecules, functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Organophosphorus compounds are of paramount importance across a spectrum of scientific disciplines, including materials science, catalysis, and medicinal chemistry. Within this class of molecules, functionalized phosphines serve as critical building blocks and ligands. This guide provides an in-depth technical exploration of the reaction mechanism for the formation of 2,2-dichloroethylphosphine derivatives. Specifically, we will focus on the hydrophosphination of 1,1-dichloroethylene, a process that yields these valuable compounds. Understanding the underlying mechanism is crucial for optimizing reaction conditions, predicting outcomes, and expanding the synthetic utility of this reaction for researchers, scientists, and professionals in drug development. The formation of (2,2-dichloroethyl)arylphosphines is achieved through the hydrophosphination of an alkene, a reaction that has been the subject of theoretical studies to determine its nature.[1][2]

Core Reaction Mechanism: A Free-Radical Pathway

The synthesis of 2,2-dichloroethylphosphines via the addition of a primary phosphine (e.g., arylphosphine) to 1,1-dichloroethylene is characterized by a distinct regioselectivity. Theoretical and experimental data indicate that the reaction proceeds via an anti-Markovnikov addition, which is a hallmark of a free-radical chain mechanism.[1][2][3] This pathway is favored over a nucleophilic addition, which would be expected to follow Markovnikov's rule.

Overall Reaction Scheme

The overall transformation can be represented as follows, using an arylphosphine as an example:

ArPH₂ + CH₂=CCl₂ → ArP(H)CH₂CHCl₂

This initial addition can be followed by a second addition of the resulting secondary phosphine to another molecule of 1,1-dichloroethylene to form a tertiary phosphine.

Mechanistic Elucidation: The Free-Radical Chain Reaction

The reaction mechanism can be dissected into the canonical steps of a free-radical chain reaction: initiation, propagation, and termination.

1. Initiation

The reaction is initiated by the formation of a phosphinyl radical from the primary phosphine. This can be achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), or through photochemical means, such as UV irradiation.[4][5][6][7]

  • Using a Radical Initiator (e.g., AIBN): AIBN → 2 R• + N₂ R• + ArPH₂ → RH + ArP•H

  • Photochemical Initiation: ArPH₂ + hν → ArP•H + H•

2. Propagation

The propagation phase consists of two key steps that constitute the chain reaction:

  • Step 1: Addition of the Phosphinyl Radical to 1,1-Dichloroethylene: The generated phosphinyl radical (ArP•H) adds to the carbon-carbon double bond of 1,1-dichloroethylene. This addition is regioselective. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the phosphorus atom preferentially adds to the most hydrogenated carbon atom (C1) of the double bond.[1] This is the anti-Markovnikov addition, which results in the formation of a more stable carbon-centered radical on the carbon atom bearing the two chlorine atoms (C2). The stability of this radical is attributed to the resonance delocalization of the unpaired electron with the p-orbitals of the chlorine atoms.

  • Step 2: Hydrogen Abstraction: The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the primary phosphine. This step forms the 2,2-dichloroethylphosphine product and regenerates the phosphinyl radical, which can then participate in another cycle of the chain reaction.

3. Termination

The chain reaction is terminated when two radical species combine. This can occur in several ways, such as:

  • ArP•H + ArP•H → ArP(H)-P(H)Ar

  • ArP•H + •CH₂-CCl₂P(H)Ar → ArP(H)CH₂CCl₂P(H)Ar

  • •CH₂-CCl₂P(H)Ar + •CH₂-CCl₂P(H)Ar → ArP(H)CCl₂CH₂CH₂CCl₂P(H)Ar

The free-radical hydrophosphination of various alkenes is a well-established synthetic methodology.[4][7][8]

Visualizing the Reaction Mechanism

The following diagram illustrates the propagation steps of the free-radical chain mechanism for the formation of an aryl-substituted 2,2-dichloroethylphosphine.

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator 2R• 2R• Initiator->2R• Δ or hν R•ArPH₂ R•ArPH₂ RHArP•H RHArP•H R•ArPH₂->RHArP•H H-abstraction ArP•H Arylphosphinyl Radical CH₂=CCl₂ 1,1-Dichloroethylene Intermediate Radical Intermediate ArP(H)CH₂-C•Cl₂ ArP•H->Intermediate Addition to C1 Intermediate->ArP•H Regenerates Radical Product 2,2-Dichloroethylarylphosphine ArP(H)CH₂CHCl₂ Intermediate->Product H-abstraction from ArPH₂ ArPH₂_reactant Arylphosphine (ArPH₂) caption Propagation cycle of free-radical hydrophosphination.

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Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of 2,2-dichloroethylphosphine Ligands

Abstract Phosphine ligands are pivotal in the realm of transition metal catalysis, where their electronic and steric profiles dictate the reactivity and selectivity of catalytic systems.[1][2][3] This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phosphine ligands are pivotal in the realm of transition metal catalysis, where their electronic and steric profiles dictate the reactivity and selectivity of catalytic systems.[1][2][3] This guide provides a comprehensive analysis of the anticipated electronic and steric properties of 2,2-dichloroethylphosphine ligands. Due to the limited direct experimental data on this specific ligand family, this document synthesizes information from foundational principles of phosphine chemistry, computational studies, and data from analogous chlorinated and electron-deficient phosphines to project the characteristics of these ligands.[4][5][6] We will explore the profound electron-withdrawing nature imparted by the geminal chlorine atoms and its impact on the ligand's σ-donating and π-accepting capabilities. Furthermore, we will discuss the expected steric footprint and provide detailed, field-proven methodologies for the empirical and computational characterization of these and other novel phosphine ligands. This guide is intended for researchers and professionals in catalysis and drug development seeking to understand and harness the properties of electron-poor phosphine ligands.

Introduction: The Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are a cornerstone of modern homogeneous catalysis, offering a remarkable ability to tune the behavior of transition metal catalysts.[1][2] Their efficacy stems from the direct influence of their electronic and steric properties on the metal center, which in turn governs the rates and selectivities of crucial catalytic steps such as oxidative addition, reductive elimination, and migratory insertion.[4][5][6][7]

The electronic nature of a phosphine ligand is a delicate balance of its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its vacant orbitals (π-acceptance). Steric properties, often quantified by the Tolman cone angle, relate to the physical bulk of the ligand and its influence on the coordination sphere of the metal. By systematically modifying the substituents (R) on the phosphorus atom, chemists can create a vast library of ligands with tailored properties for specific catalytic applications.[2]

This guide focuses on the predicted properties of 2,2-dichloroethylphosphine ligands, a class of phosphines that, while not extensively documented, are expected to exhibit unique electronic characteristics due to the strong inductive effect of the two chlorine atoms on the β-carbon of the ethyl group.

Predicted Electronic Properties of 2,2-dichloroethylphosphine Ligands

The defining feature of 2,2-dichloroethylphosphines is the presence of two chlorine atoms on the carbon atom once removed from the phosphorus center. This substitution pattern is anticipated to render the ligand strongly electron-withdrawing.

Inductive Effects and σ-Donation

The high electronegativity of chlorine atoms results in a strong electron-withdrawing inductive effect (-I effect) that propagates through the carbon backbone to the phosphorus atom. This effect significantly reduces the electron density of the phosphorus lone pair, thereby diminishing its ability to act as a σ-donor to a metal center. Consequently, 2,2-dichloroethylphosphine ligands are expected to be poor σ-donors, a characteristic of electron-deficient phosphines.

Inductive_Effect cluster_effect Inductive Electron Withdrawal P P C1 CH₂ P->C1 C1->P Reduced Lone Pair Density C2 CHCl₂ C1->C2 C2->C1 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 Cl1->C2 -I Cl2->C2 -I

Caption: Inductive effect of chlorine atoms in 2,2-dichloroethylphosphine.

π-Acceptor Capabilities

While phosphines are primarily σ-donors, they can also act as π-acceptors by accepting electron density from filled metal d-orbitals into their P-C σ* antibonding orbitals. For 2,2-dichloroethylphosphine, the energy of the P-C σ* orbitals is expected to be lowered by the electron-withdrawing chloroethyl groups. This would make the ligand a better π-acceptor compared to simple alkylphosphines. This enhanced π-acidity, combined with poor σ-donation, is a hallmark of electron-poor phosphine ligands.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is an empirical measure of a ligand's net electron-donating ability, determined from the A₁ C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex.[8][9] More electron-donating ligands increase electron density on the nickel, leading to more back-bonding to the CO ligands and a lower ν(CO). Conversely, electron-withdrawing ligands result in a higher ν(CO).[9]

For 2,2-dichloroethylphosphine ligands, a high TEP value is predicted, likely exceeding that of trifluorophosphine (PF₃), a classic example of a strong π-accepting phosphine.

LigandTEP (ν(CO) in cm⁻¹)Electronic Nature
P(t-Bu)₃2056.1Strong σ-donor
PPh₃2068.9Moderate σ-donor
P(OPh)₃2085.3Weak σ-donor, π-acceptor
PF₃2110.0Strong π-acceptor
P(CH₂CHCl₂)H₂ (Predicted) > 2100 Poor σ-donor, strong π-acceptor

Predicted Steric Properties of 2,2-dichloroethylphosphine Ligands

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered at a standard metal-phosphorus bond distance.

The cone angle for a 2,2-dichloroethylphosphine ligand is expected to be moderate. While the presence of two chlorine atoms on the β-carbon will increase the steric bulk compared to an unsubstituted ethyl group, the flexibility of the C-C bond may allow the chloroethyl group to orient itself to minimize steric hindrance. The cone angle will also be highly dependent on the other two substituents on the phosphorus atom. For the parent P(CH₂CHCl₂)H₂, the cone angle would be relatively small, but for a tris(2,2-dichloroethyl)phosphine, the steric hindrance would be significantly greater.

Experimental and Computational Characterization Protocols

To validate the predicted properties of 2,2-dichloroethylphosphine ligands, a combination of experimental and computational methods is necessary.

Experimental Determination of the Tolman Electronic Parameter

The following protocol outlines the synthesis of a model [LNi(CO)₃] complex and the subsequent measurement of its TEP.

Workflow for TEP Determination

TEP_Workflow start Start: Synthesize Ligand L (e.g., P(CH₂CHCl₂)H₂) prep_ni Prepare Ni(CO)₄ solution in an inert solvent (e.g., Hexane) under N₂ or Ar atmosphere start->prep_ni reaction React L with Ni(CO)₄ (1:1 ratio) at room temperature. Caution: Ni(CO)₄ is highly toxic. prep_ni->reaction ir_prep Prepare sample for IR spectroscopy in a gas-tight IR cell reaction->ir_prep ir_acq Acquire IR Spectrum (FTIR Spectrometer) ir_prep->ir_acq analysis Identify the A₁ symmetric C-O stretching frequency (ν(CO)) ir_acq->analysis end End: TEP for Ligand L is the measured ν(CO) value analysis->end

Caption: Experimental workflow for Tolman Electronic Parameter determination.

Step-by-Step Protocol:

  • Synthesis of the Ligand (L): The 2,2-dichloroethylphosphine ligand must first be synthesized. A potential route could involve the reaction of a suitable Grignard reagent with PCl₃, although this would need to be developed and optimized.

  • Preparation of the [LNi(CO)₃] Complex:

    • Caution: Tetracarbonylnickel(0) (Ni(CO)₄) is extremely toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • In an inert atmosphere glovebox or using Schlenk line techniques, dissolve one equivalent of the phosphine ligand (L) in a suitable, dry, and deoxygenated solvent (e.g., hexane or dichloromethane).

    • Slowly add one equivalent of a standardized solution of Ni(CO)₄ to the stirred ligand solution at room temperature. The reaction is typically rapid.

  • Infrared (IR) Spectroscopy:

    • Transfer the resulting [LNi(CO)₃] solution into an IR-transparent, gas-tight cell.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • The most intense band in the 2000-2150 cm⁻¹ region corresponds to the A₁ symmetric C-O stretching vibration. The wavenumber of this peak is the Tolman Electronic Parameter for the ligand L.[9]

Computational Modeling and Characterization

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the properties of phosphine ligands.[10][11]

Computational Workflow

DFT_Workflow cluster_steric Steric Properties cluster_electronic Electronic Properties start Start: Build 3D model of the 2,2-dichloroethylphosphine ligand geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm true minimum) geom_opt->freq_calc cone_angle Calculate Tolman Cone Angle (θ) from optimized geometry freq_calc->cone_angle nbo_analysis Natural Bond Orbital (NBO) Analysis (to determine charge on P) freq_calc->nbo_analysis end End: Comprehensive electronic and steric profile of the ligand cone_angle->end fmo_analysis Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies) nbo_analysis->fmo_analysis tep_calc Model [LNi(CO)₃] complex and calculate vibrational frequencies to predict TEP fmo_analysis->tep_calc tep_calc->end

Caption: Computational workflow for ligand characterization using DFT.

Step-by-Step Protocol:

  • Model Building: Construct a 3D model of the 2,2-dichloroethylphosphine ligand using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

  • Steric Parameter Calculation: The Tolman cone angle can be calculated from the optimized coordinates using specialized software or online tools.

  • Electronic Parameter Calculation:

    • NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to determine the natural charge on the phosphorus atom, providing a quantitative measure of the inductive effect.

    • FMO Analysis: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the σ-donating (related to HOMO energy) and π-accepting (related to LUMO energy and character) abilities of the ligand.

    • TEP Prediction: To predict the TEP, model the corresponding [LNi(CO)₃] complex, perform a geometry optimization and frequency calculation, and identify the calculated A₁ symmetric C-O stretching frequency.[11]

Potential Applications and Conclusion

The predicted electronic properties of 2,2-dichloroethylphosphine ligands—namely, poor σ-donation and strong π-acceptance—make them potentially valuable in specific catalytic applications. Such ligands can stabilize electron-rich, low-valent metal centers and can promote reductive elimination, which is often the product-forming step in cross-coupling reactions.[4][5] They could be particularly useful in reactions where a high degree of M-L π-backbonding is desirable or where the catalyst is prone to deactivation by strong σ-donating ligands.

References

  • Jover Modrego, Jesus; Fey, Natalie; Purdie, Mark et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. In: Journal of Molecular Catalysis A: Chemical. 2010; Vol. 324, No. 1-2. pp. 39-47. [Link]

  • Sci-Hub. A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Computational study of phosphine ligand scaffolds. R.E.=reductive elimination. [Link]

  • ACS Publications. Experimental and Computational Studies of Phosphine Ligand Displacement in Iridium–Pincer Complexes Employing Pyridine or Acetonitrile | Organometallics. [Link]

  • Royal Society of Chemistry. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. [Link]

  • SCIRP. Theoretical Study of the Reaction of (2, 2)-Dichloro (Ethyl) Arylphosphine with Bis (2, 2)-Dichloro (Ethyl) Arylphosphine by Hydrophosphination Regioselective by the DFT Method. [Link]

  • ResearchGate. Theoretical Study of the Reaction of (2, 2)-Dichloro (Ethyl) Arylphosphine with Bis (2, 2)-Dichloro (Ethyl) Arylphosphine by Hydrophosphination Regioselective by the DFT Method. [Link]

  • Wikipedia. Tolman electronic parameter. [Link]

  • In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. [Link]

  • PubChem. 2-Chloroethylphosphoryl Dichloride. [Link]

  • PMC. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. [Link]

  • ChemRxiv. Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. [Link]

  • The Yang Lab at University of California, Irvine. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TP. [Link]

  • PMC. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. [Link]

  • Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes. [Link]

  • PMC. The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. [Link]

  • Gessner Group. Phosphine ligands and catalysis - Research. [Link]

  • SCIRP. Dichloro (Ethyl) Arylphosphine by Hydrophosphination Regioselective by the DFT Method. [Link]

  • Moodle@Units. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2,2-Dichloroethylphosphine

Foreword: Charting the Fragmentation Landscape of a Reactive Intermediate In the realm of organophosphorus chemistry, the structural elucidation of reactive intermediates is paramount for understanding reaction mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Fragmentation Landscape of a Reactive Intermediate

In the realm of organophosphorus chemistry, the structural elucidation of reactive intermediates is paramount for understanding reaction mechanisms and ensuring the purity of final products. 2,2-dichloroethylphosphine, a molecule of interest in synthetic chemistry, presents a unique analytical challenge due to its potential reactivity. Mass spectrometry stands as a powerful tool for its characterization, offering insights into its molecular weight and structural integrity through the analysis of its fragmentation patterns.

Introduction to 2,2-Dichloroethylphosphine and its Analytical Significance

2,2-Dichloroethylphosphine (C₂H₅Cl₂P) is a primary phosphine substituted with a dichloroethyl group. Its molecular structure, featuring a phosphorus atom bonded to a carbon chain and two chlorine atoms, dictates its chemical properties and, consequently, its behavior within a mass spectrometer. The molecular weight of 2,2-dichloroethylphosphine is 130.941 g/mol [1]. The presence of two chlorine atoms is a key feature that will produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments[2][3].

The analysis of such compounds is critical in various research and development settings. For instance, in drug development, understanding the stability and degradation pathways of organophosphorus compounds is crucial. In materials science, these compounds can serve as precursors or ligands, and their purity directly impacts the properties of the final material.

Predicted Fragmentation under Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation[3]. The resulting mass spectrum serves as a molecular fingerprint. For 2,2-dichloroethylphosphine, the following fragmentation pathways are predicted based on the general fragmentation rules for organophosphorus and halogenated compounds.

The Molecular Ion and Isotopic Pattern

Upon ionization, a molecular ion (M⁺˙) is formed. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio for a single chlorine atom)[3].

Key Fragmentation Pathways

The high energy of EI will induce bond cleavages, primarily driven by the stability of the resulting fragments.

  • α-Cleavage: Cleavage of the C-P bond is a common fragmentation pathway for phosphines. This would result in the loss of an ethyl radical or a dichloroethyl radical. However, the most prominent α-cleavage is expected to be the loss of a chlorine radical due to the relative weakness of the C-Cl bond compared to the C-P and C-C bonds.

  • Loss of a Chlorine Radical (Cl•): This is anticipated to be a primary and highly favorable fragmentation step, leading to a stable cation. The loss of a chlorine radical from the molecular ion would generate a fragment at m/z 95 (for ³⁵Cl). This fragment would still contain one chlorine atom and thus exhibit an isotopic peak at m/z 97.

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another plausible pathway, particularly through rearrangement processes. This would result in a fragment ion at m/z 94.

  • Cleavage of the Ethyl Group: Fragmentation of the ethyl group can occur through various pathways, including the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though this is less likely in this specific structure. More likely is the cleavage of the C-C bond.

  • Phosphorus-Containing Fragments: Smaller fragments containing the phosphorus atom, such as [PH₂]⁺ or [PCl]⁺˙, may also be observed at lower m/z values.

The following diagram illustrates the predicted major fragmentation pathways of 2,2-dichloroethylphosphine under EI-MS.

G M [C₂H₅Cl₂P]⁺˙ m/z 130/132/134 F1 [C₂H₅ClP]⁺ m/z 95/97 M->F1 - Cl• F2 [C₂H₄ClP]⁺˙ m/z 94/96 M->F2 - HCl F3 [CH₂Cl]⁺ m/z 49/51 M->F3 - C₂H₃PCl F4 [C₂H₂P]⁺ m/z 57 F1->F4 - HCl F5 [PCl]⁺˙ m/z 66/68 F2->F5 - C₂H₄

Caption: Predicted EI fragmentation of 2,2-dichloroethylphosphine.

Predicted EI Mass Spectrum Data

The following table summarizes the predicted major ions, their m/z values (for the most abundant isotopes), and the proposed neutral losses.

m/z (³⁵Cl)Proposed Fragment IonNeutral Loss
130[C₂H₅Cl₂P]⁺˙ (Molecular Ion)-
95[C₂H₅ClP]⁺Cl•
94[C₂H₄ClP]⁺˙HCl
66[PCl]⁺˙C₂H₄
49[CH₂Cl]⁺C₂H₃PCl

Predicted Fragmentation under Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source[4][5]. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID).

Formation of the Precursor Ion

In positive ion mode ESI, 2,2-dichloroethylphosphine is expected to be readily protonated at the phosphorus atom, forming the [M+H]⁺ ion at m/z 131 (and its corresponding isotopic peaks). This ion would then be selected as the precursor for MS/MS analysis.

Collision-Induced Dissociation (CID) Pathways

The fragmentation of the [M+H]⁺ ion in the collision cell will depend on the collision energy. At low energies, the most labile bonds are expected to break.

  • Loss of HCl: The most likely initial fragmentation step is the loss of a neutral hydrogen chloride molecule, which is a common pathway for protonated chlorinated compounds. This would result in a product ion at m/z 95.

  • Loss of Ethylene (C₂H₄): Subsequent fragmentation of the m/z 95 ion could involve the loss of an ethylene molecule, leading to a [HPCl]⁺ fragment at m/z 67.

  • Sequential Loss of HCl: It is also possible that the precursor ion could sequentially lose two molecules of HCl, although this would likely require higher collision energies.

The following workflow illustrates the anticipated ESI-MS/MS experiment.

G cluster_source ESI Source cluster_ms1 Q1 (Isolation) cluster_collision q2 (Collision Cell) cluster_ms2 Q3 (Analysis) Analyte C₂H₅Cl₂P Precursor [M+H]⁺ m/z 131/133/135 Analyte->Precursor Protonation IsolatedPrecursor Select m/z 131 Precursor->IsolatedPrecursor Fragmentation CID with N₂ or Ar Fragmentation Occurs IsolatedPrecursor->Fragmentation ProductIon1 [M+H-HCl]⁺ m/z 95/97 Fragmentation->ProductIon1 ProductIon2 [M+H-2HCl]⁺˙ m/z 59 Fragmentation->ProductIon2

Caption: ESI-MS/MS workflow for 2,2-dichloroethylphosphine.

Predicted ESI-MS/MS Product Ions

The following table summarizes the key product ions expected from the CID of the [M+H]⁺ precursor of 2,2-dichloroethylphosphine.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
13195HCl
131592HCl
9559HCl

Experimental Protocols

For researchers aiming to analyze 2,2-dichloroethylphosphine or similar compounds, the following general protocols are recommended.

Sample Preparation
  • Solvent Selection: Due to the reactivity of primary phosphines, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are recommended. For ESI-MS, a solvent system such as acetonitrile or methanol with a small amount of formic acid (0.1%) to promote protonation is suitable. For GC-MS (using EI), a volatile, non-polar solvent like hexane or dichloromethane is appropriate.

  • Concentration: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) to avoid detector saturation.

Electron Ionization GC-MS Method
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

Electrospray Ionization LC-MS/MS Method
  • Liquid Chromatograph (LC) Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: A suitable gradient from low to high organic content.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • MS1: Full scan to identify the [M+H]⁺ precursor ion.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 131) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 2,2-dichloroethylphosphine is predicted to be dominated by the facile loss of chlorine and hydrogen chloride. Under Electron Ionization, a rich fragmentation pattern is expected, providing significant structural information. Under the gentler conditions of Electrospray Ionization, the protonated molecule can be isolated and its fragmentation studied in a controlled manner via tandem mass spectrometry. The presence of two chlorine atoms provides a distinct isotopic signature that is invaluable for the identification of the parent molecule and its fragments.

This guide, grounded in the fundamental principles of mass spectrometry and data from analogous compounds, provides a robust framework for the analysis of 2,2-dichloroethylphosphine and related halogenated organophosphorus compounds. The proposed fragmentation pathways and experimental protocols offer a solid starting point for researchers in their analytical endeavors.

References

  • Hong, J. (n.d.). Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. kchem.org. Retrieved from [Link]

  • Taylor & Francis. (2016, June 29). Full article: Electron ionization mass spectra of organophosphorus compounds Part V: Mass fragmentation modes of some azolyl, azinyl, and azepinyl phosphonates as cyclic α-aminophosphonates. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2023, July 3). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Retrieved from [Link]

  • Analytik Jena. (2021). Electrospray ionization mass spectrometry with wooden tips: A review. Retrieved from [Link]

  • LookChem. (n.d.). Dichloroethylphosphine. Retrieved from [Link]

  • UVIC. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of Dichloro(alkyl)phosphines in Transition Metal Catalysis

A Note on 2,2-dichloroethylphosphine: Initial searches for "2,2-dichloroethylphosphine" did not yield significant results in the context of transition metal catalysis, suggesting it is not a commonly utilized ligand. How...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on 2,2-dichloroethylphosphine: Initial searches for "2,2-dichloroethylphosphine" did not yield significant results in the context of transition metal catalysis, suggesting it is not a commonly utilized ligand. However, the underlying interest in the reactivity of P-Cl bonds and the electronic effects of chloro-substituents is highly relevant. This guide will therefore focus on the broader, well-documented class of dichloro(alkyl)phosphines , using the commercially available and reactive dichloroethylphosphine (EtPCl₂) as a primary exemplar . The principles and protocols discussed are broadly applicable to other dichloro(alkyl/aryl)phosphines.

Introduction: The Dichotomy of Dichloro(alkyl)phosphine Ligands

Phosphine ligands are cornerstones of modern transition metal catalysis, offering a mechanism to finely tune the steric and electronic properties of a metal center.[1][2][3] Dichloro(alkyl)phosphines, such as dichloroethylphosphine (EtPCl₂), represent a unique subclass of these ligands. They are characterized by the presence of two highly reactive phosphorus-chlorine (P-Cl) bonds. This feature imparts a dual nature to these molecules: they can act as precursor building blocks for more complex phosphines or, in some cases, be utilized directly as ligands where their inherent reactivity is harnessed for catalytic transformations.[4]

Unlike traditional tertiary phosphines (PR₃) which are primarily spectator ligands that modify the metal's reactivity[5], dichloro(alkyl)phosphines are often "pro-ligands."[6] Their P-Cl bonds are susceptible to nucleophilic substitution, allowing for the in situ or pre-synthesis generation of a wide array of functionalized phosphine ligands.[7][8][9] This reactivity is central to their application, providing a modular approach to ligand design.[10]

Furthermore, the strong electron-withdrawing nature of the chlorine atoms makes dichloro(alkyl)phosphines poor σ-donors and potential π-acceptors, a property that can significantly influence the electron density at the metal center.[5] This electronic profile can be advantageous in specific catalytic cycles, for instance, by promoting reductive elimination.[3]

Core Principles and Mechanistic Considerations

The chemistry of dichloro(alkyl)phosphines in catalysis is dominated by the reactivity of the P-Cl bond. Understanding this reactivity is key to designing successful catalytic systems.

In Situ Ligand Synthesis

A primary application of dichloro(alkyl)phosphines is as an electrophilic phosphorus source for the synthesis of more elaborate phosphine ligands. The P-Cl bond is readily attacked by a variety of nucleophiles, including organolithium reagents, Grignard reagents, and amines. This allows for the creation of custom phosphine ligands directly within the reaction flask or as a preliminary synthetic step.

Workflow for In Situ Ligand Synthesis from Dichloro(alkyl)phosphine

A Dichloro(alkyl)phosphine (e.g., EtPCl₂) D In Situ Formation of Active Catalyst [M(P(Et)R₂)Lₙ] A->D Coordination & Substitution B Transition Metal Precursor (e.g., Pd(OAc)₂, RuCl₂(p-cymene)) B->D C Nucleophile (e.g., R-Li, R-MgBr, R₂NH) C->D P-Cl Substitution E Catalytic Cycle (e.g., Cross-Coupling, Hydration) D->E

Caption: In situ catalyst formation using a dichloro(alkyl)phosphine precursor.

Hydrolysis to "Cooperative" Ligands

In aqueous media, coordinated chlorophosphines can undergo hydrolysis to form phosphinous acids (R₂POH). These phosphinous acids are not merely spectator ligands; they can act as "cooperative" ligands. For example, in ruthenium-catalyzed nitrile hydration, the P-OH group can participate in the reaction mechanism, facilitating the transformation of nitriles to amides under mild conditions.[4] This represents a powerful strategy where the initial ligand is transformed in situ into the catalytically active species.

Conceptual Pathway of Chlorophosphine to Cooperative Ligand

cluster_0 In Reaction Medium A [M]-Cl (Metal Precursor) C [M]-P(Cl)R₂ (Coordinated Ligand) A->C B R₂PCl (Chlorophosphine) B->C E [M]-P(OH)R₂ (Cooperative Ligand) C->E Hydrolysis D H₂O D->E F Catalytic Transformation E->F Participation in Catalysis

Caption: Hydrolysis of a coordinated chlorophosphine to a cooperative phosphinous acid ligand.

Safety and Handling of Dichloro(alkyl)phosphines

Dichloro(alkyl)phosphines require careful handling due to their reactivity and potential hazards.

Property Hazard Handling Precaution
Air & Moisture Sensitivity Pyrophoric (may ignite on contact with air). Reacts violently with water (EUH014).Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Corrosivity Causes severe skin burns and eye damage (H314).Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
Flammability Flammable liquid and vapor (H226).Store away from ignition sources in a well-ventilated, designated flammable storage cabinet.
Toxicity Acutely toxic upon inhalation or ingestion.Use in a well-ventilated fume hood. Avoid breathing vapors.

Spill Management: Small spills should be quenched carefully with a dry, non-reactive absorbent material like sand or vermiculite. Do not use water.

Protocols: Application in Catalysis

The following protocols provide a framework for utilizing dichloro(alkyl)phosphines. Protocol 1 details the synthesis of a functionalized ligand, while Protocol 2 describes an in situ application.

Protocol 1: Synthesis of a Tertiary Phosphine Ligand from Dichloroethylphosphine

This protocol describes the synthesis of Ethyldiphenylphosphine (EtPPh₂) from Dichloroethylphosphine, a common procedure to create a more stable and useful tertiary phosphine ligand.

Materials:

  • Dichloroethylphosphine (EtPCl₂)[11]

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Phenylmagnesium bromide (PhMgBr), ~1.0 M solution in THF

  • Degassed, deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of dry nitrogen.

  • Reagent Addition: In the Schlenk flask, dissolve Dichloroethylphosphine (1.31 g, 10 mmol) in 50 mL of anhydrous diethyl ether.

  • Grignard Reaction: Cool the solution to 0 °C using an ice bath. Slowly add Phenylmagnesium bromide (22 mL of a 1.0 M solution, 22 mmol, 2.2 equivalents) dropwise from the dropping funnel over 30 minutes. A white precipitate (MgClBr) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of degassed water. The mixture should be cooled in an ice bath during this process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with 20 mL portions of diethyl ether. Combine all organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, Ethyldiphenylphosphine.

  • Purification (Optional): The crude product can be purified by vacuum distillation or chromatography on silica gel if necessary. The phosphine should be protected from oxidation during purification, often by handling it as its more stable borane adduct.[9]

Protocol 2: In Situ Catalyst Preparation for Nitrile Hydration

This protocol is adapted from the work on ruthenium-catalyzed nitrile hydration, where a chlorophosphine is hydrolyzed in situ to the active phosphinous acid ligand.[4]

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • Dichloro(p-fluorophenyl)phosphine (as an analogue for EtPCl₂ based on published data)[4]

  • Benzonitrile (substrate)

  • Deionized Water (solvent)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Precursor Preparation: In a reaction vial under ambient atmosphere, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and Dichloro(p-fluorophenyl)phosphine (7.8 mg, 0.04 mmol).

  • Solvent and Substrate Addition: To the vial, add Benzonitrile (103 mg, 1.0 mmol) and 2 mL of deionized water.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 40 °C. Stir the biphasic mixture vigorously. The coordinated chlorophosphine will hydrolyze in the aqueous medium to generate the active catalytic species.[4]

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Extract the product (benzamide) with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase, filter, and concentrate to obtain the product.

Data Summary and Expected Outcomes

The choice of phosphine ligand dramatically impacts catalytic efficiency. The modularity offered by dichloro(alkyl)phosphines allows for rapid screening of ligands.

Ligand Precursor Nucleophile(s) Resulting Ligand Type Typical Application Key Benefit
EtPCl₂2 eq. PhMgBrTertiary Phosphine (EtPPh₂)Cross-Coupling Reactions[10]Stable, tunable steric/electronic properties.
ArPCl₂H₂O (in situ)Phosphinous Acid (ArPOH)Nitrile Hydration[4]Cooperative catalysis, mild conditions.
R-PCl₂2 eq. R'₂NHAminophosphineLigand Synthesis[7]Introduction of heteroatoms for chelation.
EtPCl₂2 eq. Li-CH₂-YlideYlide-Functionalized PhosphineHomogeneous Catalysis[8]Strong electron-donating properties.

Conclusion

Dichloro(alkyl)phosphines, exemplified by Dichloroethylphosphine, are not typically used as simple spectator ligands in transition metal catalysis. Instead, their value lies in their role as versatile and reactive precursors. The ability to easily substitute the P-Cl bonds provides a powerful platform for generating diverse, functionalized phosphine ligands, either in separate synthetic steps or in situ. Furthermore, their capacity to hydrolyze into cooperative ligands opens up novel catalytic pathways. By understanding and harnessing the reactivity of the P-Cl bond, researchers can unlock a broad spectrum of catalytic possibilities for applications in drug development and fine chemical synthesis.

References

  • The Role of Phosphine Ligands in Modern Catalysis. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • González-Fernández, R., et al. (2016). Chlorophosphines as auxiliary ligands in ruthenium-catalyzed nitrile hydration reactions: application to the preparation of β-ketoamides. Catalysis Science & Technology, DOI:10.1039/C5CY02142A.
  • A new method for the synthesis of dichlorophosphines.
  • Photocatalytic Applications of Chlorophosphines.
  • Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, Volume 48.
  • Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, Volume 47. (2018, April 12).
  • Ylide‐Functionalized Phosphines: Strong Donor Ligands for Homogeneous C
  • Preparation of phosphines through C–P bond formation. (2014, May 9). Beilstein Journals.
  • Advanced Phosphine Ligands for C
  • Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. (2004, October 7). The Journal of Organic Chemistry.
  • Metal-phosphine complex. Wikipedia.
  • Dichloroethylphosphine. Guidechem. (2025, May 20).
  • Phosphines are a three-valent phosphorus compound. Tokyo Chemical Industry Co., Ltd.
  • Dichloroethylphosphine 95%. Sigma-Aldrich.
  • Phosphine Ligands. Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for the Safe Handling of Air-Sensitive 2,2-Dichloroethylphosphine Using Schlenk Line Techniques

Abstract This document provides a comprehensive guide for the safe and effective handling of 2,2-dichloroethylphosphine, a highly air-sensitive and pyrophoric liquid, utilizing standard Schlenk line techniques. The proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling of 2,2-dichloroethylphosphine, a highly air-sensitive and pyrophoric liquid, utilizing standard Schlenk line techniques. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who work with reactive organophosphorus compounds. By elucidating the causality behind each experimental step, this guide aims to instill a deep understanding of the principles of inert atmosphere chemistry, thereby ensuring experimental success and, most importantly, laboratory safety.

Introduction: The Challenge of 2,2-Dichloroethylphosphine

2,2-Dichloroethylphosphine is a valuable reagent in synthetic chemistry; however, its utility is matched by its hazardous nature. This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] Furthermore, it is highly reactive with water and moisture, and poses significant health risks, including severe skin burns and eye damage.[3][4] The successful use of 2,2-dichloroethylphosphine is therefore critically dependent on the stringent exclusion of atmospheric oxygen and moisture.

Schlenk line techniques, developed by Wilhelm Schlenk, provide a robust and accessible method for manipulating air-sensitive compounds without the need for a glovebox.[5][6] This guide will detail the theory and practice of using a Schlenk line for the safe handling of 2,2-dichloroethylphosphine, from initial setup to reaction quenching and waste disposal.

Understanding the Schlenk Line: Your Shield Against the Atmosphere

A Schlenk line is a dual-manifold system that allows for the controlled switching between a vacuum and a supply of inert gas (typically nitrogen or argon).[7][8] This seemingly simple apparatus is the cornerstone of air-sensitive chemistry, enabling the creation of an inert atmosphere within reaction vessels.

The core principle involves the removal of air and moisture from glassware through repeated cycles of evacuation (vacuum) and backfilling with an inert gas.[6][8] This process, known as "purging" or "cycling," ensures that the reaction environment is free from reactive atmospheric components.

Key Components and Their Functions
  • Dual Manifold: Two parallel glass tubes, one connected to a vacuum pump and the other to a regulated inert gas source.

  • Stopcocks: Allow for the selective connection of individual flasks to either the vacuum or inert gas manifold.

  • Bubbler: A crucial safety feature that provides a visual indication of the positive pressure of the inert gas and prevents over-pressurization of the system.

  • Cold Trap: Typically cooled with liquid nitrogen, this component protects the vacuum pump from corrosive or volatile substances.[7]

Safety First: Personal Protective Equipment (PPE) and Emergency Preparedness

Given the hazardous nature of 2,2-dichloroethylphosphine, a stringent safety protocol is non-negotiable.

Mandatory Personal Protective Equipment
  • Flame-Resistant Lab Coat: Essential for protection against fire hazards.[9]

  • Chemical Splash Goggles and a Face Shield: Provides maximum protection against splashes and potential explosions.[10]

  • Flame-Resistant Gloves: Such as Nomex®, worn over chemically resistant gloves (e.g., nitrile) to offer dual protection.[9][10]

Emergency Preparedness
  • Work in a Fume Hood: All manipulations of 2,2-dichloroethylphosphine must be conducted within a certified chemical fume hood.[7]

  • Buddy System: Never work alone when handling pyrophoric reagents.[9]

  • Fire Extinguisher: A Class D fire extinguisher for combustible metals or a dry powder (ABC) extinguisher should be readily accessible. Do NOT use water or carbon dioxide extinguishers. [11]

  • Spill Kit: A container of powdered lime or dry sand should be kept within arm's reach to smother any spills.[12]

Data at a Glance: Properties of 2,2-Dichloroethylphosphine

PropertyValueSource
CAS Number 1498-40-4[2][13]
Molecular Formula C2H5Cl2P[2]
Molecular Weight 130.94 g/mol [13]
Appearance Colorless liquid[11]
Boiling Point 112 °C[13]
Density 1.26 g/mL at 25 °C[13]
Flash Point 33 °C (91.4 °F)[13]
Hazards Pyrophoric liquid, Flammable liquid, Causes severe skin corrosion[1][2][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to guide the user through the fundamental techniques required for handling 2,2-dichloroethylphosphine.

Workflow for Schlenk Line Setup and Glassware Preparation

This initial phase is critical for establishing a reliable inert atmosphere.

Schlenk_Setup cluster_prep Glassware Preparation cluster_purge Inert Atmosphere Establishment A Clean and Dry Glassware B Assemble Glassware with Greased Joints A->B C Attach to Schlenk Line B->C D Evacuate under Vacuum C->D E Backfill with Inert Gas D->E F Repeat Evacuate/Backfill Cycle (3x) E->F

Caption: Workflow for preparing glassware and establishing an inert atmosphere on a Schlenk line.

Protocol:

  • Glassware Preparation:

    • Thoroughly clean all glassware (e.g., Schlenk flask, addition funnel) and dry in an oven at >120 °C for at least 4 hours to remove adsorbed water.

    • While still hot, assemble the glassware with lightly greased joints and connect it to the Schlenk line.[14][15]

  • Establishing an Inert Atmosphere:

    • Ensure the Schlenk line is properly set up with a functioning bubbler and a cold trap cooled with liquid nitrogen.

    • With the inert gas flowing through the bubbler, open the stopcock of the flask to the vacuum manifold. The flask will be under vacuum.

    • Carefully heat the glassware under vacuum with a heat gun to drive off any residual moisture.

    • Slowly switch the stopcock to the inert gas manifold to backfill the flask. You should see the bubbling in the bubbler slow down or stop momentarily as the flask fills.

    • Repeat this vacuum/backfill cycle at least three times to ensure a truly inert atmosphere.[6]

Solvent Degassing: Removing Dissolved Oxygen

Solvents, even those from sealed bottles, contain dissolved oxygen that can react with 2,2-dichloroethylphosphine. The freeze-pump-thaw method is the most effective way to remove dissolved gases.[5][16]

Protocol:

  • Place the solvent in a Schlenk flask and securely attach it to the Schlenk line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to the vacuum for several minutes to remove gases from the headspace.

  • Close the stopcock and thaw the solvent.

  • Repeat this freeze-pump-thaw cycle three times for maximum degassing.[16] After the final cycle, backfill the flask with inert gas.

Transfer of 2,2-Dichloroethylphosphine via Syringe

For transferring small to moderate volumes of 2,2-dichloroethylphosphine, a gas-tight syringe is a suitable tool.

Syringe_Transfer A Prepare Syringe (Dry and Purge with Inert Gas) B Pierce Septum of Reagent Bottle A->B C Withdraw Desired Volume of Reagent B->C D Withdraw Small Amount of Inert Gas 'Headspace' C->D E Transfer to Reaction Flask D->E F Dispense Reagent Slowly E->F G Quench Syringe Immediately F->G

Caption: Step-by-step workflow for the syringe transfer of 2,2-dichloroethylphosphine.

Protocol:

  • Prepare the Syringe: Use a clean, dry, gas-tight syringe with a Luer-lock needle. Purge the syringe with inert gas from the Schlenk line by drawing and expelling the gas three times.[6][17]

  • Access the Reagent: The 2,2-dichloroethylphosphine should be in a Sure/Seal™ or similar bottle with a septum.[10] Pierce the septum with the needle.

  • Withdraw the Reagent: Slowly draw the desired volume of the liquid into the syringe.

  • Create an Inert Gas Buffer: Before removing the needle from the reagent bottle, pull a small amount of inert gas from the headspace into the syringe. This will prevent any of the pyrophoric liquid in the needle from being exposed to air during the transfer.[6]

  • Transfer to the Reaction Flask: Swiftly and carefully move the syringe to the septum of the reaction flask (which is under a positive pressure of inert gas) and pierce the septum.

  • Dispense the Reagent: Slowly add the 2,2-dichloroethylphosphine to the reaction mixture, preferably dropwise into the solvent or a cooled solution to control any exothermic reaction.[18]

  • Quench the Syringe: Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., hexane) and then quench the residual reagent by drawing up and expelling a quenching solution (e.g., isopropanol) into a separate flask.[17]

Post-Reaction Quenching and Waste Disposal

Properly quenching the reaction and disposing of waste is a critical final step.

Protocol:

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent such as isopropanol or acetone dropwise. Be prepared for an exothermic reaction.

  • Waste Disposal: All materials contaminated with 2,2-dichloroethylphosphine, including residual reagent, quenched reaction mixtures, and contaminated cleaning materials, must be disposed of as hazardous waste.[10] Never leave containers with pyrophoric residues open to the air.[18]

Conclusion

The successful and safe handling of 2,2-dichloroethylphosphine is achievable through a combination of a thorough understanding of its properties, meticulous adherence to safety protocols, and proficient use of Schlenk line techniques. By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this potent reagent into their synthetic endeavors.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • ORS.
  • University of Wisconsin-Madison. Schlenk Line.
  • Sigma-Aldrich. Handling Pyrophoric Reagents.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Wikipedia. Air-free technique.
  • An Illustrated Guide to Schlenk Line Techniques. (2023).
  • Environmental Health and Safety, University of Maryland. Pyrophoric Reagents Handling in Research Labs.
  • ECHEMI.
  • NextSDS.
  • Pacific Northwest National Labor
  • Schlenk Tube Technique.
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2012).
  • FUJIFILM Wako Chemicals.
  • LibreTexts. The Schlenk Line Survival Guide.
  • PubChem. Phosphonous dichloride, ethyl-.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Bohoussou, K. V., et al. (2019). Theoretical Study of the Reaction of (2, 2)-Dichloro (Ethyl) Arylphosphine with Bis (2, 2)-Dichloro (Ethyl) Arylphosphine by Hydrophosphination Regioselective by the DFT Method.
  • Bohoussou, K. V., et al. (2017). Theoretical Study of the Reaction of (2, 2)-Dichloro (Ethyl) Arylphosphine with Bis (2, 2)-Dichloro (Ethyl) Arylphosphine by Hydrophosphination Regioselective by the DFT Method. SCIRP.
  • University of Melbourne. (2010). University Health and Safety Guidance Document SCHLENK LINE.
  • Sigma-Aldrich. Dichloroethylphosphine 95 1498-40-4.
  • PubChem. Phosphorodichloridous acid, 2,2,2-trichloroethyl ester.
  • PubChem. 2-Chloroethylphosphoryl Dichloride.

Sources

Method

Application Note: 2,2-Dichloroethylphosphine as a Versatile Precursor for P-Chiral Phosphine Ligands

Strategic Rationale & Introduction The development of P-stereogenic phosphines has revolutionized asymmetric catalysis, with landmark ligands like DIPAMP serving as reaction-critical components in industrial asymmetric h...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

The development of P-stereogenic phosphines has revolutionized asymmetric catalysis, with landmark ligands like DIPAMP serving as reaction-critical components in industrial asymmetric hydrogenation[1]. However, the synthesis of these molecules remains a formidable challenge due to the configurational instability of P(III) intermediates and the necessity for tedious diastereomeric separations[1].

While standard P-chiral ligands utilize inert alkyl groups, incorporating 2,2-dichloroethylphosphine (utilized synthetically as its highly electrophilic dichlorophosphine equivalent, CHCl2​CH2​PCl2​ ) provides a uniquely reactive orthogonal handle. This precursor allows chemists to establish the P-stereocenter first, leaving the gem-dichloroethyl moiety intact for late-stage downstream functionalization (e.g., controlled dehydrohalogenation to yield chiral 1-chlorovinylphosphines or terminal ethynylphosphines).

This application note details the synthesis of P-chiral phosphines from 2,2-dichloroethylphosphine using the highly authoritative Jugé-Stephan chiral auxiliary methodology[2].

Mechanistic Principles: The Jugé-Stephan Approach

The Jugé method utilizes (+)-ephedrine as a chiral auxiliary to break the symmetry of the dichlorophosphine precursor[3]. The causality behind this experimental design relies on three distinct mechanistic pillars:

  • Diastereoselective Condensation: The reaction of the dichlorophosphine with (+)-ephedrine forms a 1,3,2-oxazaphospholidine. The rigid chiral pocket of ephedrine drives the thermodynamic equilibrium almost exclusively toward the cis-diastereomer (dr > 95%).

  • Borane Protection (Stereochemical Locking): Free P(III) species are susceptible to epimerization and oxidation. The in situ addition of borane ( BH3​⋅SMe2​ ) quenches the phosphorus lone pair, effectively locking the stereocenter and preventing both oxidation and inversion[2].

  • Differentiated Bond Reactivity: The P-O and P-N bonds in the oxazaphospholidine-borane complex exhibit differentiated bond strengths and reactivity toward nucleophiles[2].

    • P-O Cleavage: Hard nucleophiles (organolithiums) selectively cleave the weaker P-O bond with complete retention of configuration[2].

    • P-N Cleavage: Subsequent acidolysis protonates the amine, turning it into a superior leaving group. A second nucleophile then displaces it via an SN​2@P mechanism, resulting in inversion of configuration[2].

  • Stereoretentive Deprotection: The final borane deprotection is achieved using DABCO (1,4-diazabicyclo[2.2.2]octane), which abstracts the borane with complete retention of configuration[2].

Synthetic Workflow

G A 2,2-Dichloroethylphosphine (RPCl2 source) C 1,3,2-Oxazaphospholidine (dr > 95%) A->C Condensation B (+)-Ephedrine + Et3N B->C E Oxazaphospholidine-Borane C->E Borane Coordination D BH3·SMe2 (Protection) D->E G Aminophosphine-Borane E->G Nucleophilic Addition F R'MgX or R'Li (P-O Cleavage, Retention) F->G I P-Chiral Phosphine-Borane G->I Substitution H 1. Acidolysis (HCl) 2. R''Li (P-N Cleavage, Inversion) H->I K Free P-Chiral Phosphine Ligand I->K Stereoretentive Deprotection J DABCO or HBF4 (Deprotection) J->K

Workflow for the enantiodivergent synthesis of P-chiral phosphines via the Jugé-Stephan method.

Step-by-Step Experimental Protocol

Every protocol described below is designed as a self-validating system incorporating In-Process Controls (IPC) via 31 P NMR to ensure trustworthiness and reproducibility.

Step 1: Synthesis of the Oxazaphospholidine-Borane Complex
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve (+)-ephedrine (1.0 equiv) and anhydrous triethylamine (2.2 equiv) in anhydrous toluene (0.2 M).

  • Condensation: Cool the mixture to 0 °C. Add 2,2-dichloroethylphosphonous dichloride (1.0 equiv) dropwise over 30 minutes. Stir at room temperature for 12 hours. The formation of a white precipitate ( Et3​N⋅HCl ) indicates reaction progress.

  • Protection: Cool the suspension to 0 °C and add BH3​⋅SMe2​ (1.5 equiv) dropwise. Stir for 2 hours at room temperature.

  • IPC (Self-Validation): Extract a 0.1 mL aliquot, filter, and analyze via 31 P NMR. The spectrum must show a broad multiplet at ∼110−115 ppm (due to P-B coupling), confirming successful protection and absence of free P(III) species.

  • Workup: Filter the salts under argon, concentrate the filtrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to isolate the diastereomerically pure complex.

Step 2: Regio- and Stereoselective Ring Opening (P-O Cleavage)
  • Preparation: Dissolve the oxazaphospholidine-borane complex in anhydrous THF (0.1 M) and cool to -78 °C.

  • Nucleophilic Addition: Slowly add the desired organolithium reagent ( R′Li , 1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • IPC (Self-Validation): 31 P NMR should show a distinct shift from ∼115 ppm to ∼60−75 ppm, indicating the conversion to the aminophosphine-borane.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and purify via column chromatography.

Step 3: P-N Bond Cleavage and Second Substitution
  • Acidolysis: Dissolve the aminophosphine-borane in anhydrous diethyl ether. At 0 °C, add a solution of anhydrous HCl in ether (2.0 equiv). Stir for 30 minutes to protonate the ephedrine leaving group.

  • Substitution: Cool to -78 °C and add the second nucleophile ( R′′Li , 2.5 equiv). Stir for 2 hours, allowing the reaction to reach room temperature.

  • Workup: Quench with water, extract with dichloromethane, and purify to yield the P-chiral phosphine-borane.

Step 4: Stereoretentive Deprotection
  • Deprotection: Dissolve the P-chiral phosphine-borane in degassed toluene. Add DABCO (1.5 equiv) and heat to 40 °C for 4 hours[2].

  • Isolation: Pass the mixture through a short pad of basic alumina under argon to remove the DABCO-borane adduct, yielding the free P-chiral phosphine ligand.

Quantitative Data & Optimization

The choice of nucleophile and solvent during the P-O cleavage step (Step 2) is critical for maintaining high diastereomeric excess (d.e.). Hard nucleophiles in coordinating solvents yield the best stereoretention.

Table 1: Optimization of Nucleophilic Ring Opening (P-O Cleavage)

EntryNucleophileSolventTemp (°C)Yield (%)d.e. (%)Mechanistic Observation
1Phenyl-LiTHF-7885>98Optimal hard nucleophile; strict retention.
2Phenyl-MgBrTHF-787292Softer Grignard leads to minor epimerization.
3Phenyl-MgBrToluene-786588Non-coordinating solvent reduces selectivity.
4o-Anisyl-LiTHF-7881>98Steric bulk tolerated well at -78 °C.
5t-Butyl-LiEt 2​ O-784585Extreme steric bulk lowers yield and d.e.

Downstream Functionalization: The 2,2-Dichloroethyl Advantage

Once the free P-chiral phosphine ligand is isolated, the 2,2-dichloroethyl group can be activated. By treating the ligand with a strong, non-nucleophilic base (e.g., DBU or t -BuOK) in THF, the gem-dichloro moiety undergoes controlled dehydrohalogenation.

  • Single Elimination: Yields a chiral 1-chlorovinylphosphine.

  • Double Elimination: Yields a terminal ethynylphosphine.

These alkyne-functionalized P-chiral ligands are highly prized. They can be grafted onto polymeric supports via click chemistry or subjected to Sonogashira cross-coupling to construct complex, modular bidentate architectures without compromising the integrity of the carefully established P-stereocenter.

References

  • Jugé, S., et al. "Diastereoselective synthesis of 1,3,2-oxazaphospholidine boranes from (+)-ephedrine." Tetrahedron Letters, 31(44), 6357-6360 (1990).[Link]

  • Imamoto, T., et al. "Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with P-chiral centers." Journal of the American Chemical Society, 112(13), 5244-5252 (1990).[Link]

  • "Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines." University of Liverpool Repository.[Link]

  • "The Synthesis of P-Stereogenic Phosphorus Compounds." University of Illinois. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis and Utilization of Organometallic Complexes with Chloroalkylphosphine Ligands

These application notes provide researchers, chemists, and professionals in drug development with a comprehensive guide to the preparation and potential applications of organometallic complexes featuring chloroalkylphosp...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide researchers, chemists, and professionals in drug development with a comprehensive guide to the preparation and potential applications of organometallic complexes featuring chloroalkylphosphine ligands. While direct literature on "2,2-dichloroethylphosphine" as a ligand is scarce, this document extrapolates from established principles of organophosphorus chemistry and the behavior of analogous haloalkylphosphines to provide robust, chemically sound protocols and insights.

The focus of this guide is to explain the underlying principles and experimental considerations necessary for working with this class of compounds. We will explore the synthesis of related, more stable chloroalkylphosphine ligands and their subsequent complexation with various metal centers. The protocols provided are designed to be self-validating, with explanations for each step to ensure both safety and experimental success.

Introduction: The Role and Challenges of Haloalkylphosphine Ligands

Phosphine ligands are cornerstones of modern organometallic chemistry and catalysis, primarily due to their tunable electronic and steric properties. The introduction of haloalkyl moieties, such as chloroethyl groups, onto the phosphorus atom can significantly alter the ligand's characteristics. The electron-withdrawing nature of the chlorine atoms is expected to decrease the basicity of the phosphorus center, which in turn can influence the stability and reactivity of the resulting metal complex.

However, the presence of β-chloro substituents introduces potential pathways for side reactions, such as β-elimination, which can lead to the formation of vinylphosphine ligands or other decomposition products. This inherent reactivity presents both a challenge and an opportunity for novel synthetic transformations.

Mechanistic Considerations

The synthesis of metal complexes with chloroalkylphosphines requires careful control of reaction conditions to avoid ligand degradation. The choice of metal precursor, solvent, and temperature are all critical parameters that will be discussed in the protocols below.

Synthesis of a Representative Chloroalkylphosphine Ligand: Bis(2-chloroethyl)phenylphosphine

Given the limited information on 2,2-dichloroethylphosphine, we will focus on a related, well-documented chloroalkylphosphine, bis(2-chloroethyl)phenylphosphine, as a representative example for complexation studies.

Synthetic Protocol: Grignard-based Synthesis

This protocol outlines the synthesis of bis(2-chloroethyl)phenylphosphine from phenylphosphorus tetrachloride and a suitable Grignard reagent.

Materials:

  • Phenylphosphorus tetrachloride (C₆H₅PCl₄)

  • Vinylmagnesium bromide (1.0 M in THF)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Dry nitrogen or argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare vinylmagnesium bromide in anhydrous THF.

  • Reaction with Phenylphosphorus Tetrachloride: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of phenylphosphorus tetrachloride in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude bis(2-chloroethyl)phenylphosphine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a non-polar eluent.

Expected Yield: 60-70% Characterization: ¹H NMR, ³¹P NMR, Mass Spectrometry

Preparation of Organometallic Complexes

The following section details the synthesis of a representative palladium(II) complex using the prepared bis(2-chloroethyl)phenylphosphine ligand. Palladium complexes are widely used in cross-coupling catalysis, and the electronic properties of the chloroalkylphosphine ligand can influence their catalytic activity.

Synthesis of Dichlorobis(bis(2-chloroethyl)phenylphosphine)palladium(II)

Materials:

  • Bis(2-chloroethyl)phenylphosphine

  • Palladium(II) chloride (PdCl₂)

  • Anhydrous and deoxygenated dichloromethane (DCM)

  • Anhydrous and deoxygenated diethyl ether

  • Dry nitrogen or argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Dissolution of PdCl₂: In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in anhydrous, deoxygenated DCM.

  • Ligand Addition: In a separate Schlenk flask, dissolve 2.2 equivalents of bis(2-chloroethyl)phenylphosphine in anhydrous, deoxygenated DCM.

  • Complexation: Slowly add the ligand solution to the PdCl₂ suspension at room temperature with vigorous stirring. The suspension should gradually dissolve, and the solution will typically change color (e.g., to a yellow or orange solution).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by ³¹P NMR spectroscopy to observe the shift of the free ligand signal to a coordinated phosphine signal.

  • Precipitation and Isolation: Reduce the volume of the DCM solution under vacuum. Add anhydrous diethyl ether to precipitate the palladium complex.

  • Washing and Drying: Filter the precipitate, wash with several portions of cold diethyl ether to remove any unreacted ligand, and dry the product under vacuum.

Expected Yield: >90% Characterization: ³¹P NMR, ¹H NMR, Elemental Analysis, FT-IR

Data Summary
CompoundFormula³¹P NMR (CDCl₃, δ ppm)Yield (%)Appearance
Bis(2-chloroethyl)phenylphosphineC₁₀H₁₃Cl₂P~ +2560-70Colorless oil
Dichlorobis(bis(2-chloroethyl)phenylphosphine)palladium(II)C₂₀H₂₆Cl₆P₂Pd~ +40 (coordinated)>90Yellow crystalline solid

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Ligand Synthesis Workflow

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenylphosphorus tetrachloride P1 Grignard Reaction (0°C, Anhydrous THF/Ether) R1->P1 R2 Vinylmagnesium bromide R2->P1 P2 Aqueous Quench (sat. NH4Cl) P1->P2 P3 Extraction & Drying P2->P3 P4 Purification (Vacuum Distillation) P3->P4 Prod Bis(2-chloroethyl)phenylphosphine P4->Prod

Caption: Workflow for the synthesis of a chloroalkylphosphine ligand.

Complexation Reaction Scheme

Complexation_Scheme Metal PdCl₂ Complex [PdCl₂(P(Ph)(CH₂CH₂Cl)₂)₂] Metal->Complex Reaction Ligand 2 x Bis(2-chloroethyl)phenylphosphine Ligand->Complex Solvent Anhydrous DCM Solvent->Complex Solvent

Caption: Reaction scheme for palladium(II) complex formation.

Trustworthiness and Self-Validation

The protocols described above include several key features to ensure reliability and reproducibility:

  • Inert Atmosphere: The use of Schlenk line techniques and deoxygenated solvents is crucial to prevent the oxidation of the phosphine ligand, which is a common side reaction.

  • Anhydrous Conditions: Water can react with both the Grignard reagent and the phosphorus precursor, leading to lower yields and impurities. Flame-drying of glassware and the use of anhydrous solvents are mandatory.

  • Spectroscopic Monitoring: ³¹P NMR is an invaluable tool for monitoring the progress of both the ligand synthesis and the complexation reaction. A downfield shift in the phosphorus signal upon coordination to the metal center provides clear evidence of complex formation.

  • Purification: The purification steps are designed to remove unreacted starting materials and byproducts, ensuring the isolation of a high-purity final product, which is essential for subsequent applications, such as catalysis.

By carefully following these steps and understanding the rationale behind them, researchers can confidently synthesize and study this class of organometallic complexes.

References

  • Organophosphorus Chemistry: For a comprehensive overview of the synthesis and reactivity of phosphine ligands, refer to "Organophosphorus Chemistry: From Molecules to Materials" by Pascal Le Floch. This text provides a strong foundation in the principles discussed in these application notes. (URL: A general reference, specific deep links are not practical for a textbook).
  • Grignard Reactions in Phosphorus Chemistry: The use of Grignard reagents for the formation of P-C bonds is a well-established method. For representative procedures and mechanistic details, consult primary literature articles in journals such as Organometallics or the Journal of Organic Chemistry.
  • Palladium-Phosphine Complexes in Catalysis: The synthesis and catalytic applications of palladium-phosphine complexes are extensively reviewed. A good starting point is "Cross-Coupling Reactions: A Practical Guide" edited by Norio Miyaura and Akira Suzuki. (URL: General reference to a well-known topic).

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of 2,2-dichloroethylphosphine

Initiating Data Collection I've started gathering initial data by running comprehensive Google searches focused on synthesizing 2,2-dichloroethylphosphine. I am concentrating on discovering typical reaction pathways, sui...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering initial data by running comprehensive Google searches focused on synthesizing 2,2-dichloroethylphosphine. I am concentrating on discovering typical reaction pathways, suitable reagents, ideal conditions for the process, and potential side reactions that might occur during synthesis. My goal is to compile a solid foundation of information.

Analyzing Search Results

I'm now analyzing the search results to pinpoint frequent synthesis challenges, such as low yields and impurity formation. This analysis will shape the core troubleshooting content. I'm focusing on challenges to structure an FAQ and troubleshooting section within the technical support center. My focus will be troubleshooting, with causes and detailed solutions based on my research.

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Optimization

Technical Support Center: Overcoming Degradation of 2,2-Dichloroethylphosphine in Protic Solvents

Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,2-dichloroethylphosphine and encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,2-dichloroethylphosphine and encountering challenges related to its stability, particularly in protic solvent systems. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section addresses specific problems you may encounter during your work. Our approach is to explain the underlying chemical principles causing the issue and provide concrete, actionable solutions.

Question 1: My reaction yield is consistently low when using 2,2-dichloroethylphosphine in methanol or ethanol. What is the likely cause and how can I improve it?

Answer:

The primary cause of low yields in this scenario is the rapid degradation of your phosphine reagent via solvolysis . Protic solvents, such as methanol (CH₃OH) and ethanol (CH₃CH₂OH), are nucleophilic and will attack the electrophilic phosphorus center of 2,2-dichloroethylphosphine. This reaction displaces the chloride leaving groups, forming phosphonites and ultimately other byproducts, consuming your active reagent before it can participate in the desired reaction.[1][2][3]

The phosphorus-chlorine (P-Cl) bond is highly susceptible to nucleophilic attack by the solvent's hydroxyl group.[1] This process, known as solvolysis, is analogous to hydrolysis but with an alcohol as the nucleophile.[2][3]

Root Cause Analysis:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom.

  • Leaving Group Displacement: One of the chloride ions is displaced. This can happen in a stepwise fashion for both chlorine atoms.

  • Reagent Consumption: The resulting ethyl phosphonite ester is no longer the active species required for your primary reaction.

Recommended Solution: Switch to an Aprotic Solvent System

To prevent solvolysis, you must use a dry, aprotic solvent. Suitable alternatives include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • Acetonitrile (MeCN)

  • 1,4-Dioxane

Actionable Protocol:

  • Solvent Preparation: Ensure your chosen aprotic solvent is rigorously dried and deoxygenated. Standard procedures involve distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM) or passing the solvent through an activated alumina column (solvent purification system).

  • Inert Atmosphere: 2,2-dichloroethylphosphine is also air-sensitive and can be pyrophoric.[4] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[5][6]

  • Reagent Handling: Add the 2,2-dichloroethylphosphine to the reaction mixture via a gas-tight syringe after the system has been thoroughly purged with inert gas.

  • Temperature Control: If your reaction allows, conducting it at a lower temperature (e.g., 0 °C or -78 °C) can further slow down potential side reactions, although the primary solution remains the exclusion of protic solvents.

Question 2: I've observed a white precipitate forming in my reaction vessel shortly after adding 2,2-dichloroethylphosphine, even when using an aprotic solvent like THF. What is this precipitate and is it a problem?

Answer:

This is a classic sign of hydrolysis due to residual moisture in your solvent, glassware, or starting materials. 2,2-dichloroethylphosphine reacts violently with water.[4] The P-Cl bonds are readily cleaved by water to form ethylphosphonous acid and hydrochloric acid (HCl). The HCl can then react with other components in your mixture or catalyze further decomposition.

Chemical Mechanism: C₂H₅PCl₂ + 2 H₂O → C₂H₅P(OH)₂ + 2 HCl

The resulting phosphonous acid or its derivatives may be insoluble in your aprotic solvent, leading to the observed precipitate. This side reaction not only consumes your reagent but the HCl generated can interfere with many catalytic cycles or base-sensitive functional groups.

Recommended Solution: Rigorous Exclusion of Water

  • Glassware Preparation: All glassware must be thoroughly flame-dried or oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas or in a desiccator immediately before use.

  • Solvent and Reagent Purity: Use freshly dried and deoxygenated solvents. Ensure all other reagents added to the reaction are anhydrous. If a starting material is a hydrate or is suspected to contain water, it must be dried appropriately (e.g., using a drying agent, azeotropic distillation, or drying under high vacuum).

  • Inert Atmosphere Integrity: Double-check your Schlenk line or glovebox for leaks. Ensure the inert gas supply is of high purity and is being passed through a drying agent.[5][6]

Visualizing the Degradation Pathway

The primary degradation pathways in the presence of protic species are solvolysis (with alcohols) and hydrolysis (with water). Both proceed via a nucleophilic attack on the phosphorus center.

DegradationPathway Parent 2,2-Dichloroethylphosphine (C₂H₅PCl₂) Intermediate_ROH Ethyl Alkoxy- chlorophosphine Parent->Intermediate_ROH + R-OH - HCl Intermediate_H2O Ethyl Hydroxy- chlorophosphine Parent->Intermediate_H2O + H₂O - HCl Product_ROH Dialkoxyethyl- phosphine Intermediate_ROH->Product_ROH + R-OH - HCl Product_H2O Ethylphosphonous Acid + 2 HCl Intermediate_H2O->Product_H2O + H₂O - HCl

Caption: Degradation of 2,2-dichloroethylphosphine via solvolysis and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,2-dichloroethylphosphine? A: Due to its pyrophoric and water-reactive nature, it must be stored under an inert atmosphere (Argon is preferred) in a tightly sealed container, such as a Schlenk flask or an ampoule.[4][5] Store in a cool, dry, and dark place, away from sources of ignition and oxidizing agents.[5][7] A refrigerator or freezer rated for flammable materials is recommended.[5]

Q2: How can I monitor the purity or degradation of my 2,2-dichloroethylphosphine sample? A: ³¹P NMR spectroscopy is the most effective technique. 2,2-dichloroethylphosphine will have a characteristic chemical shift. The appearance of new peaks will indicate the formation of degradation products like phosphonites, phosphonous acids, or phosphine oxides.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to use an anhydrous and aprotic mobile phase and to handle the sample under inert conditions to prevent on-column degradation.[9]

Q3: Are there any compatible stabilizers I can add to my reaction? A: Generally, adding stabilizers is not a recommended strategy for highly reactive reagents like this. The "stabilizer" itself may react or interfere with your desired chemistry. The most robust strategy is not to counteract degradation, but to prevent it entirely by rigorously excluding air, water, and other protic species from the reaction system.[5][6]

Q4: Can I use a base to scavenge the HCl produced during accidental hydrolysis? A: This is a high-risk strategy. While a non-nucleophilic base could, in theory, scavenge HCl, many bases can induce other decomposition pathways. For example, strong bases could potentially deprotonate the ethyl backbone, leading to complex side reactions.[10] The best approach is to prevent HCl formation in the first place. If your reaction requires a base, a sterically hindered, non-nucleophilic base like Proton-Sponge® or 2,6-lutidine should be chosen carefully and added only after confirming the integrity of your anhydrous, aprotic setup.

Key Experimental Protocols

Protocol 1: Standard Handling of 2,2-Dichloroethylphosphine using a Schlenk Line

This protocol outlines the safe transfer of the reagent from a storage vessel to a reaction flask.

Materials:

  • Schlenk flask containing 2,2-dichloroethylphosphine

  • Flame-dried reaction flask, sealed with a rubber septum

  • Dry, inert gas source (Argon or Nitrogen) connected to a Schlenk line

  • Gas-tight syringe with a needle

  • Anhydrous, aprotic solvent for the reaction

Procedure:

  • System Purge: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric air and moisture.

  • Solvent Addition: Add the anhydrous, aprotic solvent to the reaction flask via a cannula or syringe.

  • Reagent Preparation: Place the storage flask of 2,2-dichloroethylphosphine on the Schlenk line. Carefully perform three vacuum/backfill cycles on the flask's sidearm, ensuring the main stopcock remains closed.

  • Reagent Transfer: With a positive pressure of inert gas in both flasks, remove the septum from the reagent flask and quickly withdraw the required volume of 2,2-dichloroethylphosphine using a clean, dry, gas-tight syringe.

  • Injection: Immediately insert the syringe needle through the septum of the reaction flask and inject the reagent, preferably into the stirred solvent below the surface to ensure rapid dilution and minimize contact with the flask's headspace.

  • Syringe Quenching: After use, the syringe must be quenched safely. Draw a small amount of a dry, high-boiling point, inert solvent (e.g., mineral oil) into the syringe. Then, slowly inject the contents into a separate flask containing a solution of isopropanol and a weak base (e.g., triethylamine) behind a blast shield in a fume hood.

Troubleshooting Workflow: A Decision Diagram

This diagram provides a logical sequence for diagnosing issues related to the use of 2,2-dichloroethylphosphine.

TroubleshootingWorkflow Start Low Yield or Unexpected Byproduct CheckSolvent Is the solvent protic (e.g., MeOH, H₂O)? Start->CheckSolvent SwitchSolvent ACTION: Switch to dry, aprotic solvent (THF, Toluene, DCM). Use inert atmosphere. CheckSolvent->SwitchSolvent Yes CheckAnhydrous Is the system rigorously anhydrous? CheckSolvent->CheckAnhydrous No End Problem Resolved SwitchSolvent->End DrySystem ACTION: Flame/oven-dry all glassware. Use freshly distilled/purified solvents. CheckAnhydrous->DrySystem No CheckPurity Is the starting phosphine pure? CheckAnhydrous->CheckPurity Yes DrySystem->End AnalyzeReagent ACTION: Analyze reagent by ³¹P NMR. Purify by distillation if needed. CheckPurity->AnalyzeReagent No CheckPurity->End Yes AnalyzeReagent->End

Caption: A step-by-step workflow for troubleshooting common issues.

Data Summary Tables

Table 1: Solvent Suitability for Reactions with 2,2-Dichloroethylphosphine

Solvent ClassExamplesSuitabilityRationale
Protic Water, Methanol, Ethanol, IsopropanolUnsuitable Reacts via solvolysis/hydrolysis to degrade the reagent.[1][3][11]
Aprotic Polar THF, Acetonitrile, DCMHighly Suitable Inert towards the reagent; must be rigorously dried.
Aprotic Non-Polar Toluene, HexanesHighly Suitable Inert towards the reagent; must be rigorously dried.

Table 2: Recommended Analytical Techniques for Quality Control

TechniquePurposeKey Information Provided
³¹P NMR Purity assessment and degradation monitoringQuantitative measure of 2,2-dichloroethylphosphine and its phosphorus-containing impurities/degradation products.[8]
¹H & ¹³C NMR Structural confirmationConfirms the ethyl group structure and absence of protonated impurities.
GC-MS Purity and byproduct identificationCan separate and identify volatile components, but requires anhydrous conditions to be reliable.[9]
Karl Fischer Titration Water content measurementQuantifies residual water in solvents and non-reactive starting materials.

References

  • Vertex AI Search. Phosphine.
  • Benchchem. Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Phosphine Compounds.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • PubChem. Phosphonous dichloride, ethyl-.
  • Sigma-Aldrich. Dichloroethylphosphine 95%.
  • Taylor, L. J., et al. (2026). Backbone deprotonation defines a hidden decomposition pathway of diphosphine ligands.
  • Halmann, M. M. SOLVOLYSIS OF CHLORODIALKYLPHOSPHINE AND DIARYLPHOSPHINE, DIALKYL PHOSPHOROCHLORIDITES AND DIALKYL PHOSPHINYL CHLORIDES.
  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • Frontiers in Chemistry. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry.
  • MOST Wiedzy. (2023).
  • IJARIIE. (2021).

Sources

Troubleshooting

Technical Support Center: Advanced Distillation and Purification of 2,2-Dichloroethylphosphine

Welcome to the Technical Support Center for the advanced distillation and purification of 2,2-dichloroethylphosphine (also known as ethyldichlorophosphine). This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the advanced distillation and purification of 2,2-dichloroethylphosphine (also known as ethyldichlorophosphine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this highly reactive and pyrophoric compound. Our focus is on ensuring both the purity of the final product and the safety of the operator.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,2-dichloroethylphosphine?

A1: 2,2-Dichloroethylphosphine is a pyrophoric liquid, meaning it can spontaneously ignite on contact with air or moisture. It is also highly corrosive and reacts violently with water, releasing toxic and flammable gases. Inhalation is very toxic, and contact can cause severe burns to the skin and eyes. Therefore, it is imperative to handle this compound under a strict inert atmosphere (e.g., argon or nitrogen) at all times using appropriate personal protective equipment (PPE).

Q2: Why is vacuum distillation the recommended purification method?

A2: 2,2-Dichloroethylphosphine has a boiling point of 112 °C at atmospheric pressure.[1] However, organophosphorus compounds can be susceptible to thermal decomposition at elevated temperatures.[2] Vacuum distillation allows for the purification of the compound at a significantly lower temperature, which minimizes the risk of degradation and the formation of byproducts.[3][4]

Q3: What are the most common impurities I might encounter?

A3: The most common impurities depend on the synthetic route but often include:

  • Ethylphosphonic dichloride (C2H5P(O)Cl2): The oxidation product of 2,2-dichloroethylphosphine. This can form upon exposure to trace amounts of air.

  • Hydrolysis products: Reaction with moisture can lead to the formation of various acidic phosphorus compounds.

  • Unreacted starting materials: Depending on the synthesis, this could include phosphorus trichloride or other ethylating agents.[5][6]

  • Byproducts from side reactions: The specific nature of these will vary with the synthetic method.

Q4: How can I remove the corresponding phosphine oxide impurity?

A4: Ethylphosphonic dichloride, the oxidized form, generally has a higher boiling point than 2,2-dichloroethylphosphine. Therefore, careful fractional vacuum distillation is the primary method for separation. Additionally, for other phosphine oxides, methods such as precipitation by forming insoluble metal complexes (e.g., with ZnCl2 or MgCl2) or chemical conversion to a more easily separable compound have been reported, though their applicability would need to be tested for this specific compound.[7][8][9]

Troubleshooting Guide

This section addresses common issues encountered during the distillation and purification of 2,2-dichloroethylphosphine.

Issue Possible Cause(s) Recommended Solution(s)
Difficulty achieving or maintaining a stable vacuum - Leaks in the glassware joints.- Inefficient vacuum pump.- Inadequate cold trap.- Ensure all joints are properly sealed with a high-vacuum grease.- Check the vacuum pump oil and overall performance.- Use a cold trap with a dry ice/acetone or liquid nitrogen bath to protect the pump from volatile and corrosive vapors.[10]
Bumping or unstable boiling - Lack of a proper boiling aid.- Heating too rapidly.- Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.- Apply heat gradually and evenly using a heating mantle with a stirrer.
Product decomposition during distillation - Excessive heating temperature.- Presence of reactive impurities.- Lower the distillation temperature by improving the vacuum.- Ensure all starting materials are of high purity to minimize reactive contaminants.
Poor separation of impurities - Inefficient fractionating column.- Distillation rate is too high.- Use a fractionating column with a suitable number of theoretical plates (e.g., a Vigreux or packed column).- Conduct the distillation at a slow, controlled rate (e.g., approximately 20 drops per minute) to allow for proper equilibration.[11]
Product appears cloudy or discolored after distillation - Contamination from the distillation apparatus.- Co-distillation of a close-boiling impurity.- Ensure all glassware is scrupulously clean and dry before use.- Improve the efficiency of the fractional distillation to better separate impurities. Consider a second distillation if necessary.
Spontaneous ignition or fuming at joints - Leak in the inert atmosphere, allowing contact with air.- Immediately stop the distillation and re-establish a positive pressure of inert gas.- Carefully inspect all connections for leaks before restarting.

Experimental Protocols

Extreme caution must be exercised when handling 2,2-dichloroethylphosphine due to its pyrophoric nature. All operations must be performed under a robust inert atmosphere using Schlenk line techniques or in a glovebox. [1]

Protocol 1: Fractional Vacuum Distillation of 2,2-Dichloroethylphosphine

This protocol outlines the purification of crude 2,2-dichloroethylphosphine from higher and lower boiling point impurities.

Materials and Equipment:

  • Crude 2,2-dichloroethylphosphine

  • Schlenk-type distillation apparatus with a Vigreux or packed fractionating column

  • Heating mantle with magnetic stirring

  • High-vacuum pump

  • Cold trap (dry ice/acetone or liquid nitrogen)

  • Manometer

  • Inert gas (argon or nitrogen) supply

  • Dry, degassed solvents (e.g., hexane, toluene) for cleaning and quenching[1][12]

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven and assemble the distillation apparatus while hot under a flow of inert gas.

    • Lightly grease all joints with a suitable high-vacuum grease.

    • The apparatus should consist of a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask:

    • Under a positive pressure of inert gas, transfer the crude 2,2-dichloroethylphosphine to the distillation flask using a cannula or a gas-tight syringe.

    • Add a magnetic stir bar.

  • Distillation:

    • Connect the apparatus to the Schlenk line and the vacuum pump with a cold trap in between.

    • Slowly evacuate the system.

    • Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask.

    • Collect any low-boiling fractions in a separate receiving flask.

    • Carefully monitor the temperature at the distillation head. Collect the main fraction of 2,2-dichloroethylphosphine at the expected boiling point for the measured pressure.

    • Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can be hazardous.

  • Shutdown and Quenching:

    • Allow the apparatus to cool to room temperature under inert gas.

    • Slowly and carefully introduce the inert gas to bring the system back to atmospheric pressure.

    • The purified product in the receiving flask should be stored under an inert atmosphere.

    • The distillation residue and any pyrophoric material on the glassware must be quenched safely (see Protocol 3).

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of the distilled 2,2-dichloroethylphosphine.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.[13]

  • Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[14][15]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Sample Preparation:

  • In a glovebox or under a strict inert atmosphere, prepare a dilute solution of the purified 2,2-dichloroethylphosphine in a dry, degassed solvent (e.g., anhydrous hexane or toluene).

  • Transfer the solution to a GC vial with a septum cap.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the main product peak and any impurity peaks. Purity can be estimated based on the relative peak areas.

Protocol 3: Safe Quenching and Disposal of 2,2-Dichloroethylphosphine Residues

This protocol is for the safe neutralization of residual 2,2-dichloroethylphosphine.[2][16]

Materials:

  • Dry, inert solvent (e.g., toluene or hexane)

  • Dry isopropanol

  • Dry methanol

  • Water

  • Cooling bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Under an inert atmosphere, dilute the pyrophoric residue significantly with a dry, inert solvent in a flask equipped with a stir bar.

  • Cool the flask in a cooling bath.

  • Slowly and dropwise, add dry isopropanol to the stirred solution. This reaction is exothermic, so the addition rate must be carefully controlled to maintain a low temperature.

  • Once the initial vigorous reaction has subsided, slowly add dry methanol.

  • After the reaction with methanol is complete, very slowly and carefully add water dropwise to quench any remaining reactive material.

  • The resulting mixture should be stirred for several hours to ensure complete neutralization before being disposed of as hazardous waste according to institutional guidelines.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
2,2-DichloroethylphosphineC2H5Cl2P130.94112 (at 760 mmHg)
Ethylphosphonic dichlorideC2H5Cl2OP146.94176 (at 760 mmHg) (estimated)
Phosphorus trichloridePCl3137.3376.1 (at 760 mmHg)

Visualization of Experimental Workflows

Fractional Vacuum Distillation Workflow

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Dry and assemble Schlenk distillation apparatus B Charge flask with crude 2,2-dichloroethylphosphine and stir bar under inert gas A->B Inert atmosphere C Evacuate system and apply vacuum B->C D Gradually heat and stir C->D E Collect fractions: 1. Low-boiling impurities 2. Pure product 3. High-boiling residue D->E F Cool apparatus and return to atmospheric pressure with inert gas E->F G Store purified product under inert atmosphere F->G H Safely quench distillation residue F->H

Caption: Workflow for the fractional vacuum distillation of 2,2-dichloroethylphosphine.

Purity Analysis Workflow

PurityAnalysisWorkflow A Collect sample of distilled 2,2-dichloroethylphosphine under inert atmosphere B Prepare dilute solution in dry, degassed solvent A->B C Transfer to sealed GC vial B->C D Inject into GC-MS C->D E Analyze chromatogram and mass spectra D->E F Determine purity and identify impurities E->F

Caption: Workflow for the GC-MS purity analysis of 2,2-dichloroethylphosphine.

References

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Phosphines: A Comparative Guide to Triphenylphosphine and 2,2-Dichloroethylphosphine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, a cornerstone for the construction of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, a cornerstone for the construction of carbon-carbon bonds. The success of this powerful reaction is intricately tied to the choice of phosphine ligand, a key player that dictates the efficiency, substrate scope, and overall robustness of the catalytic system. This guide provides an in-depth, objective comparison of a classic, workhorse ligand, triphenylphosphine (PPh₃), with the lesser-known and electronically distinct 2,2-dichloroethylphosphine. While triphenylphosphine is a familiar face in laboratories worldwide, 2,2-dichloroethylphosphine presents an intriguing case study into how electronic modifications can potentially fine-tune catalytic performance.

This comparison will navigate the established performance of triphenylphosphine, supported by a wealth of experimental data, and delve into a theoretical and data-informed analysis of what can be expected from a chlorinated alkylphosphine ligand. For the purpose of this guide, "2,2-dichloroethylphosphine" will be addressed by its correct chemical name, ethyldichlorophosphine , to ensure clarity and accuracy.

The Benchmark: Triphenylphosphine's Role in Suzuki Coupling

Triphenylphosphine is arguably one of the most well-known and widely used phosphine ligands in organic synthesis. Its commercial availability, relatively low cost, and moderate steric bulk have cemented its place in the catalytic toolbox.

Performance Characteristics

Triphenylphosphine-ligated palladium catalysts are effective for the Suzuki coupling of a range of aryl and vinyl halides with organoboron reagents.[1] Generally, the reactivity trend with aryl halides follows the order of I > Br >> Cl, with aryl chlorides being particularly challenging substrates for PPh₃-based systems, often requiring higher temperatures and catalyst loadings.[2]

The electronic nature of triphenylphosphine is considered to be moderately electron-donating, which is a crucial factor in facilitating the oxidative addition step of the catalytic cycle.[1] Its steric footprint, characterized by a Tolman cone angle of 145°, is sufficient to promote reductive elimination without being overly cumbersome, which could hinder catalyst activity.[1]

Advantages and Limitations

Advantages:

  • Cost-Effective and Readily Available: Its low cost makes it an attractive choice for large-scale synthesis.

  • Air-Stable: Unlike many highly active but air-sensitive phosphine ligands, triphenylphosphine is a solid that can be handled in air with relative ease.

  • Well-Characterized: A vast body of literature exists, providing a solid foundation for its use and troubleshooting.

Limitations:

  • Moderate Reactivity: For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, PPh₃-based catalysts often exhibit lower efficacy compared to more specialized, bulky, and electron-rich phosphine ligands.[2]

  • Higher Catalyst Loadings: To achieve high yields with less reactive substrates, higher catalyst loadings (1-5 mol%) are often necessary.

  • Side Reactions: At elevated temperatures required for some couplings, side reactions such as P-C bond cleavage (phosphine degradation) can occur.

The Challenger: Ethyldichlorophosphine - A Study in Electronic Effects

Ethyldichlorophosphine (EtPCl₂) is a less common player in the realm of Suzuki coupling ligands. Its direct application data in this context is sparse in peer-reviewed literature. However, by examining its structure and the known effects of electron-withdrawing substituents on phosphine ligands, we can construct a well-informed hypothesis of its potential performance.

Inferred Performance Characteristics

The most striking feature of ethyldichlorophosphine is the presence of two electron-withdrawing chlorine atoms directly attached to the phosphorus atom. This has a profound impact on its electronic properties, making it a significantly more electron-deficient ligand compared to triphenylphosphine.

The catalytic cycle of the Suzuki-Miyaura coupling is a finely balanced sequence of steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the phosphine ligand influence each of these steps.

  • Oxidative Addition: This step is generally favored by electron-rich ligands that increase the electron density on the palladium center, facilitating its insertion into the carbon-halide bond. The electron-withdrawing nature of ethyldichlorophosphine would likely slow down this step compared to triphenylphosphine.

  • Transmetalation: The effect of ligand electronics on transmetalation is more complex and can be substrate-dependent.

  • Reductive Elimination: This final, product-forming step is often accelerated by more electron-deficient phosphine ligands. The electron-withdrawing chlorine atoms in ethyldichlorophosphine could therefore promote a faster rate of reductive elimination.

This trade-off suggests that while the initial activation of the aryl halide might be slower, the subsequent steps to form the product could be more efficient.

Potential Advantages and Disadvantages

Potential Advantages:

  • Enhanced Reductive Elimination: The strong electron-withdrawing nature could be beneficial in cases where reductive elimination is the rate-limiting step, potentially reducing the formation of byproducts.

  • Unique Reactivity: For specific substrate combinations, the unique electronic profile of EtPCl₂ might offer complementary reactivity to traditional phosphine ligands.

Potential Disadvantages:

  • Slower Oxidative Addition: The electron-deficient nature is likely to hinder the initial oxidative addition, especially with less reactive aryl chlorides.

  • Ligand Instability: The P-Cl bonds in ethyldichlorophosphine are susceptible to hydrolysis, making the ligand sensitive to moisture. This necessitates stringent anhydrous reaction conditions.

  • Limited Data: The lack of established protocols and performance data makes its application less predictable and requires significant optimization.

Comparative Data Summary

The following table summarizes the key characteristics and typical performance of triphenylphosphine. Due to the limited direct experimental data for ethyldichlorophosphine in Suzuki coupling, its properties are largely inferred from general principles of phosphine ligand chemistry.

FeatureTriphenylphosphine (PPh₃)Ethyldichlorophosphine (EtPCl₂) (Inferred)
Electronic Nature Moderately Electron-DonatingStrongly Electron-Withdrawing
Steric Bulk (Tolman Cone Angle) 145°Smaller than PPh₃ (estimated)
Air/Moisture Stability Relatively Stable SolidLiquid, Sensitive to Moisture
Cost & Availability Low Cost, Widely AvailableCommercially Available, Less Common
Typical Substrates Aryl Iodides, Bromides, Activated ChloridesPotentially useful for specific substrates where reductive elimination is rate-limiting.
Anticipated Effect on Catalytic Cycle Promotes Oxidative AdditionMay hinder Oxidative Addition, but accelerate Reductive Elimination

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction. The first protocol details a standard procedure using the well-established triphenylphosphine ligand. The second is a proposed protocol for the exploratory use of ethyldichlorophosphine, emphasizing the need for anhydrous conditions.

Protocol 1: Typical Suzuki-Miyaura Coupling using Triphenylphosphine

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Exploratory Suzuki-Miyaura Coupling using Ethyldichlorophosphine

This protocol is a starting point for investigating the use of ethyldichlorophosphine and requires strict anhydrous and inert atmosphere techniques.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Ethyldichlorophosphine (EtPCl₂)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inside a glovebox or under a strict inert atmosphere, add Pd(dba)₂ (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL) to a dry Schlenk flask.

  • In a separate vial inside the glovebox, prepare a stock solution of ethyldichlorophosphine in anhydrous toluene. Add the appropriate amount of the ligand solution (e.g., 0.04 mmol, 4 mol%) to the Schlenk flask containing the palladium precursor.

  • Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Seal the Schlenk flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS, taking aliquots under a positive pressure of inert gas.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Ligand Structures

The following diagrams, generated using Graphviz, illustrate the fundamental Suzuki-Miyaura catalytic cycle and the structural differences between triphenylphosphine and ethyldichlorophosphine.

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Structures cluster_PPh3 Triphenylphosphine (PPh₃) cluster_EtPCl2 Ethyldichlorophosphine (EtPCl₂) P1 P Ph1 Ph P1->Ph1 Ph2 Ph P1->Ph2 Ph3 Ph P1->Ph3 P2 P Et CH₂CH₃ P2->Et Cl1 Cl P2->Cl1 Cl2 Cl P2->Cl2

Caption: Structural comparison of the phosphine ligands.

Conclusion and Future Outlook

The choice between a well-established ligand like triphenylphosphine and a less-explored one such as ethyldichlorophosphine hinges on the specific goals of the synthetic chemist. Triphenylphosphine remains a reliable and cost-effective option for a wide range of Suzuki couplings, particularly with more reactive aryl halides. Its performance is well-documented, making it a dependable choice for routine applications.

Ethyldichlorophosphine, on the other hand, represents an foray into the less-explored territory of electron-deficient alkylphosphine ligands. While its application in Suzuki coupling is not yet established, a theoretical analysis suggests it could offer unique reactivity, particularly in promoting the reductive elimination step. However, its likely diminished ability to facilitate oxidative addition and its sensitivity to moisture present significant hurdles.

For researchers and drug development professionals, this comparison underscores a critical principle in catalyst development: there is no "one-size-fits-all" ligand. While triphenylphosphine provides a robust baseline, the exploration of ligands with unconventional electronic properties, like ethyldichlorophosphine, may unlock novel catalytic activities for challenging transformations. Further experimental investigation is warranted to validate the inferred properties of ethyldichlorophosphine and to determine if its unique electronic profile can be harnessed to overcome specific challenges in Suzuki-Miyaura cross-coupling reactions.

References

  • D. H. Lee and M. J. Jin, "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides," Org. Lett., 2011, 13, 252-255.
  • J. P. Wolfe, R. A. Singer, B. H. Yang, and S. L. Buchwald, "A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides," J. Am. Chem. Soc., 1999, 121, 9550-9561.
  • A. F. Littke and G. C. Fu, "A Convenient and General Method for the Suzuki Cross-Coupling of Aryl Chlorides," Angew. Chem. Int. Ed., 1998, 37, 3387-3388.
  • C. Zhang, J. Huang, M. L. Trudell, and S. P. Nolan, "Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Coupling of Aryl Chlorides," J. Org. Chem., 1999, 64, 3804-3805.
  • T. Hayashi, M. Konishi, and M. Kumada, "Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary Alkyl Grignard Reagents with Organic Halides," Tetrahedron Lett., 1979, 20, 1871-1874.
  • N. Miyaura and A. Suzuki, "Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alkenylboranes with Aryl Halides in the Presence of Palladium Catalyst," J. Chem. Soc., Chem. Commun., 1979, 866-867.
  • A. Suzuki, "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998," J. Organomet. Chem., 1999, 576, 147-168.
  • S. L. Buchwald, et al., "A General and User-Friendly Method for the Suzuki-Miyaura Coupling of Aryl Chlorides," J. Am. Chem. Soc., 2008, 130, 6686-6688.
  • P. W. van Leeuwen, Homogeneous Catalysis: Understanding the Art, Kluwer Academic Publishers, 2004.
  • R. B. Bedford, "High-Activity Catalysts for Suzuki Coupling," Chem. Commun., 2003, 1787-1796.

Sources

Comparative

Comparing the steric bulk of 2,2-dichloroethylphosphine and tert-butylphosphine

An In-depth Technical Guide to the Steric Profiles of Tert-butylphosphine and 2,2-dichloroethylphosphine Introduction: The Critical Role of Steric Bulk in Phosphine Ligands In the realm of organometallic chemistry and ho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Steric Profiles of Tert-butylphosphine and 2,2-dichloroethylphosphine

Introduction: The Critical Role of Steric Bulk in Phosphine Ligands

In the realm of organometallic chemistry and homogeneous catalysis, phosphines (PR₃) are arguably the most versatile and influential class of ligands. Their profound impact stems from the ease with which their steric and electronic properties can be fine-tuned, directly influencing the reactivity, selectivity, and stability of the resulting metal complexes.[1] The steric environment created by a phosphine ligand around a metal center can dictate the number of coordinating ligands, control access of substrates to the metal, and influence the rates of crucial catalytic steps like oxidative addition and reductive elimination.

This guide provides a comparative analysis of the steric bulk of two distinct phosphine ligands: the archetypal bulky ligand, tert-butylphosphine, and the less-common, functionalized 2,2-dichloroethylphosphine. We will explore the quantitative measures of their size, analyze their structural differences, and discuss the profound implications of these differences in a practical catalytic context.

Quantifying Steric Hindrance: The Tolman Cone Angle (θ)

To move beyond qualitative descriptions like "bulky" or "small," a quantitative metric is essential. The most widely adopted measure for the steric bulk of phosphines is the Tolman Cone Angle (θ) .[2][3] First proposed by Chadwick A. Tolman, this parameter is defined as the apex angle of a cone, centered on the metal atom (at a standardized M-P distance of 2.28 Å), that just encompasses the van der Waals radii of the outermost atoms of the phosphine's substituents.[2][3] A larger cone angle signifies a greater degree of steric shielding around the metal center.

Caption: Diagram illustrating the Tolman cone angle (θ) for a less bulky vs. a bulky ligand.

Structural and Steric Analysis

The steric profile of a ligand is a direct consequence of its three-dimensional structure. Here, we dissect the architectures of our two phosphines of interest. For a consistent comparison, we will reference data for the well-studied tri-substituted analogues (P(t-Bu)₃ and a hypothetical P(CH₂CHCl₂)₃), as cone angle data is most abundant for these species.

Tert-butylphosphine: The Benchmark for Bulk

The tert-butyl group is a cornerstone of sterically demanding design in chemistry. In tri-tert-butylphosphine, P(t-Bu)₃, three of these groups are attached to the central phosphorus atom.

  • Structural Rigidity: The tetrahedral arrangement of the sp³-hybridized α-carbon atom and the bulky methyl groups results in a sterically rigid and well-defined structure.

  • Proximity of Bulk: The steric bulk originates from the three methyl groups attached to the α-carbon, placing significant steric pressure very close to the coordinating phosphorus atom.

  • Quantitative Measure: Tri-tert-butylphosphine is one of the bulkiest phosphine ligands known, possessing a massive Tolman cone angle of 182° .[4] This value indicates that the ligand occupies more than half of the coordination sphere around the metal, severely restricting the binding of other ligands.

2,2-dichloroethylphosphine: A Case of Flexible, Functionalized Bulk

The structure of 2,2-dichloroethylphosphine is fundamentally different, introducing both flexibility and heavy atoms.

  • Conformational Flexibility: Unlike the rigid tert-butyl group, the 2,2-dichloroethyl group possesses a C-C and a P-C single bond, allowing for rotation. This means the ligand does not have a single, fixed cone angle; its effective steric profile is conformation-dependent.[5][6]

  • Location of Bulk: The primary source of bulk—the two chlorine atoms—are located on the β-carbon, one bond further away from the phosphorus atom than the methyl groups of the tert-butyl ligand. This distance can diminish their direct steric impact at the metal center.

  • Quantitative Measure: A Tolman cone angle for 2,2-dichloroethylphosphine or its tri-substituted analogue is not available in the published literature. However, a qualitative assessment can be made. Due to the rotational freedom and the distance of the chlorine atoms from the phosphorus center, its effective cone angle is expected to be significantly smaller and more "fluxional" than that of tri-tert-butylphosphine. It would likely be larger than simple alkylphosphines like triethylphosphine (132°) but smaller than tri-tert-butylphosphine.

Comparative Data Summary

FeatureTri-tert-butylphosphine (P(t-Bu)₃)Tri(2,2-dichloroethyl)phosphine (Hypothetical)
Molecular Formula C₁₂H₂₇PC₆H₉Cl₆P
Molar Mass 202.32 g/mol 336.81 g/mol
Tolman Cone Angle (θ) 182° [4]Not experimentally reported. Qualitatively assessed as moderate and conformation-dependent.
Key Structural Feature Rigid, tetrahedral α-carbon with three methyl groups.Flexible ethyl backbone with two chlorine atoms on the β-carbon.
Nature of Steric Bulk High, rigid, and close to the P atom.Moderate, flexible, and located further from the P atom.
Primary Electronic Effect Strongly electron-donating (alkyl groups).Strongly electron-withdrawing (inductive effect from Cl atoms).

Experimental Implications: Performance in Catalysis

The differences in steric bulk have profound consequences for catalytic applications. Let's consider the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, as a representative example.[7]

The active catalyst is a Pd(0) species, which must undergo oxidative addition with an aryl halide. Bulky, electron-rich phosphines like P(t-Bu)₃ are exceptionally effective, particularly for challenging substrates like aryl chlorides.[8]

Causality Behind Performance:

  • Ligand Dissociation: The immense bulk of P(t-Bu)₃ favors the formation of a highly reactive, 12-electron monoligated (P(t-Bu)₃)Pd(0) species in solution. This coordinatively unsaturated complex is much more reactive in the oxidative addition step than a more saturated di-ligated species.

  • Accelerated Reductive Elimination: The steric pressure exerted by the tert-butyl groups also promotes the final, product-forming reductive elimination step from the Pd(II) intermediate.

In contrast, a ligand like 2,2-dichloroethylphosphine would present a completely different scenario. Its presumed moderate and flexible bulk might be less effective at promoting the formation of the monoligated Pd(0) species. Furthermore, its electronic nature would be dominant; the strongly electron-withdrawing chlorine atoms would make the phosphorus a poor electron donor, which deactivates the palladium center towards the crucial oxidative addition step.

cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) pd_oa R-Pd(II)-X(L)ₘ pd0->pd_oa Oxidative Addition (Ar-X) pd_trans R-Pd(II)-R'(L)ₘ pd_oa->pd_trans Transmetalation (R'-B(OR)₂) pd_trans->pd0 Reductive Elimination product Product (R-R') pd_trans->product steric_impact Steric Impact of Ligand (L) • Promotes L dissociation to form reactive monoligated Pd(0) • Accelerates Reductive Elimination steric_impact->pd0 steric_impact->pd_trans

Caption: Workflow of the Suzuki-Miyaura reaction highlighting where ligand sterics exert influence.

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (0.03 mmol, 3.0 mol%)

  • Cesium fluoride (CsF) or another suitable base (2.0 mmol)

  • Anhydrous dioxane or toluene (5 mL)

  • Schlenk tube or similar reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, tri-tert-butylphosphine tetrafluoroborate, and CsF.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This procedure describes a convenient, high-yielding synthesis of the air-stable phosphonium salt, a common precursor to the free phosphine.[9]

Materials:

  • Phosphorus trichloride (PCl₃) (50.0 mmol)

  • 2.0 M tert-butylmagnesium chloride (t-BuMgCl) in Et₂O (200 mmol)

  • Hexane (anhydrous)

  • 48% Tetrafluoroboric acid (HBF₄) in H₂O

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (for crystallization)

Procedure:

  • Purge a reaction vessel with nitrogen and add anhydrous hexane (100 mL).

  • Add PCl₃ (4.37 mL, 50.0 mmol) to the hexane suspension and cool the mixture in an ice bath.

  • Add the t-BuMgCl solution (100 mL, 200 mmol) dropwise, keeping the internal temperature below 8 °C for the first half of the addition.

  • Allow the reaction to warm to room temperature and stir vigorously for 13 hours.

  • Cool the resulting thick, white suspension in an ice bath and slowly quench by the dropwise addition of 48% HBF₄ (12.5 mL).

  • Stir the biphasic mixture for 15 minutes and then filter over a pad of Celite.

  • Separate the layers. Wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 200 mL).

  • Combine the CH₂Cl₂ layers, dry over MgSO₄, filter, and evaporate in vacuo to afford the crude product.

  • Recrystallize the white solid from ethanol to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate.

Conclusion

The comparison between tert-butylphosphine and 2,2-dichloroethylphosphine highlights the nuanced role of ligand structure in dictating steric effects.

  • Tert-butylphosphine serves as a clear-cut example of a ligand with high, rigid, and predictable steric bulk. Its utility in catalysis is directly tied to its enormous size, which promotes reaction pathways that are inaccessible with smaller ligands.

  • 2,2-dichloroethylphosphine represents a more complex case. Its steric impact is likely moderate and conformationally dependent. However, its properties would be overwhelmingly influenced by the strong electron-withdrawing nature of the chlorine substituents, making it a poor ligand for catalytic reactions that require electron-rich metal centers.

This guide underscores the necessity of considering not just the presence of bulky groups, but also their rigidity, location relative to the donor atom, and the interplay with electronic effects when designing and selecting ligands for specific applications in chemical synthesis.

References

  • Title: The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: CN109553639A - A method of synthesis tri-tert-butylphosphine Source: Google Patents URL
  • Title: CN109553639B - Method for synthesizing tri-tert-butylphosphine Source: Google Patents URL
  • Title: 19.2: Phosphines Source: Chemistry LibreTexts URL: [Link]

  • Title: Convenient Preparation of Tri-tert-butylphosphonium Tetrafluoroborate Source: Thieme Synthesis URL: [Link]

  • Title: Computational assessment on the Tolman cone angles for P-ligands Source: University of Barcelona Digital Repository URL: [Link]

  • Title: Computational assessment on the Tolman cone angles for P-ligands. Source: Semantic Scholar URL: [Link]

  • Title: Summary of computed average cone angles and the associated standard deviations for phosphine ligands Source: ResearchGate URL: [Link]

  • Title: Computational assessment on the Tolman cone angles for P-ligands Source: RSC Publishing URL: [Link]

  • Title: Ligand cone angle Source: Wikipedia URL: [Link]

  • Title: Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines Source: National Institutes of Health URL: [Link]

  • Title: Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Controlled Radical Polymerization URL: [Link]

  • Title: Architecture and synthesis of P,N-heterocyclic phosphine ligands Source: Beilstein Journals URL: [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 2,2-dichloroethylphosphine using Quantitative ³¹P NMR

This guide provides a comprehensive framework for the purity determination of 2,2-dichloroethylphosphine, an organophosphorus compound, utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the purity determination of 2,2-dichloroethylphosphine, an organophosphorus compound, utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of ³¹P qNMR, present a detailed, self-validating experimental protocol, and compare its performance against traditional chromatographic methods. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a robust, accurate, and primary method for quantitative analysis.

The Rationale for ³¹P qNMR in Organophosphorus Purity Analysis

Quantitative NMR (qNMR) stands as a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an analyte-specific reference standard.[1][2] While ¹H qNMR is widely used, its application to complex molecules can be hampered by signal overlap. For organophosphorus compounds like 2,2-dichloroethylphosphine, ³¹P qNMR offers distinct and compelling advantages:

  • Signal Simplicity: Molecules typically contain only one or a few phosphorus atoms, resulting in simple spectra with minimal risk of signal overlap between the analyte and the internal standard.[3][4][5]

  • High Natural Abundance: The ³¹P nucleus has a 100% natural abundance and a spin of ½, providing excellent sensitivity.[4]

  • Wide Chemical Shift Range: The chemical shift range for ³¹P is vast (approx. 2000 ppm), which further minimizes the chance of peak overlap and enhances selectivity.[4]

  • No Solvent Interference: Standard deuterated solvents lack phosphorus atoms, eliminating interference from residual solvent signals.[4]

These inherent properties make ³¹P qNMR an exceptionally specific and reliable tool for the purity assessment of phosphorus-containing active pharmaceutical ingredients (APIs), intermediates, and reagents.

Experimental Protocol: Purity Determination of 2,2-dichloroethylphosphine

This protocol outlines the internal standard method, which provides high accuracy by minimizing variations from instrument parameters and sample volume.[4]

Materials and Reagents
  • Analyte: 2,2-dichloroethylphosphine

  • Internal Standard (IS): Triphenyl phosphate (TPP), Certified Reference Material (CRM) grade, purity ≥ 99.5%.

    • Causality: TPP is chosen because it is a stable, non-hygroscopic solid that is soluble in common organic solvents. Its single ³¹P resonance appears far downfield (approx. -18 ppm) from the expected region for a phosphine, preventing signal overlap.[6][7] Using a CRM provides direct traceability to the International System of Units (SI).[8]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: Aprotic solvents are critical to prevent potential deuterium exchange, which can affect signal intensity and chemical shifts, especially if the analyte or standard has exchangeable protons.[3][4][9] The choice depends on the optimal solubility of both the analyte and the internal standard.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately Weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer t1_measure Measure T1 Relaxation Times transfer->t1_measure set_params Set Quantitative Parameters (d1 ≥ 5x T1max, 90° pulse) t1_measure->set_params acquire Acquire ³¹P Spectrum (High S/N) set_params->acquire process Apply FT, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate purity_value Purity (% w/w) calculate->purity_value

Caption: Workflow for ³¹P qNMR Purity Determination.

Step-by-Step Methodology
  • Sample Preparation (Trustworthiness through Metrology):

    • Accurately weigh approximately 15-20 mg of the internal standard (TPP) into a clean, dry vial using a calibrated analytical balance. Record the mass (m_std).

    • Accurately weigh approximately 20-30 mg of the 2,2-dichloroethylphosphine sample into the same vial. Record the mass (m_analyte).

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Instrument Setup & Parameter Optimization (Ensuring Accurate Signal Response):

    • T₁ Relaxation Measurement: Before quantitative analysis, perform an inversion-recovery experiment to measure the spin-lattice relaxation times (T₁) for both the analyte and the internal standard. This step is essential for accuracy.

    • Set Quantitative Parameters:

      • Relaxation Delay (d1): Set the delay to be at least 5 times the longest measured T₁ value (d1 ≥ 5 * T₁_max).[10] This ensures all nuclei fully return to equilibrium before the next pulse, guaranteeing that the signal area is directly proportional to the number of nuclei. A value of 7 * T₁_max is often used for maximum confidence.

      • Pulse Angle: Use a calibrated 90° pulse to maximize the signal for each scan.[10]

      • Acquisition Time: Set to at least 3 seconds to ensure good digital resolution of the peaks.

      • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration precision of <1%.[1][11]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully and consistently perform phase correction and baseline correction across the entire spectral width. Automated routines should be checked manually for accuracy.

    • Integrate the well-resolved signal corresponding to 2,2-dichloroethylphosphine (I_analyte) and the signal for the internal standard TPP (I_std).

    • Calculate the purity of the analyte using the following equation[8]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I: Integral area of the signal

    • N: Number of phosphorus nuclei giving rise to the signal (N=1 for both TPP and 2,2-dichloroethylphosphine)

    • M: Molar mass of the compound

    • m: Weighed mass of the compound

    • Purity_std: Purity of the internal standard CRM

Performance Comparison: qNMR vs. Alternative Methods

While qNMR is a powerful tool, it is essential to understand its performance characteristics in relation to established chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Feature³¹P Quantitative NMR (qNMR)Gas Chromatography (GC-FID/NPD)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Signal intensity is directly proportional to the molar amount of nuclei.[2]Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between mobile and stationary phases.[12]
Analyte-Specific Standard Not required for purity determination; a universal internal standard is used.[10][13]Required for accurate quantification. Relative purity can be assessed by area percent, but this assumes equal response factors for all impurities.Required for accurate quantification. Response factors can vary significantly between the analyte and its impurities.[14]
Selectivity Excellent, due to the wide chemical shift range and simplicity of ³¹P spectra.[4]Good, but can be susceptible to co-elution with impurities of similar volatility.Good, but co-elution is possible. Method development can be complex for polar phosphine compounds.[12]
Nature of Method Non-destructive. The sample can be recovered.Destructive.Destructive.
Pros - Primary ratio method- High accuracy and precision- Simple spectra for organophosphorus compounds- Provides structural information- SI traceability with CRM[8]- High sensitivity, especially with a Nitrogen-Phosphorus Detector (NPD)- Well-established for volatile compounds- Versatile for a wide range of compounds- Can be coupled with Mass Spectrometry (MS) for impurity identification
Cons - Lower sensitivity than chromatographic methods- Higher initial instrument cost- Requires expertise in parameter optimization- Requires analyte to be volatile and thermally stable- Phosphines can be prone to oxidation in the injector[14]- Requires analyte-specific standards for accuracy- Phosphonates and phosphines can show poor retention on standard columns[12]- May lack a UV chromophore, requiring alternative detection methods- On-column degradation is a risk for oxidizable phosphines[14]

Method Validation According to ICH Q2(R1) Guidelines

To ensure the qNMR method is suitable for its intended purpose (e.g., release testing in a regulated environment), it must be validated according to established guidelines such as ICH Q2(R1).[15][16][17][18]

Validation Parameters Workflow

Validation_Logic cluster_main ICH Q2(R1) Validation for qNMR Purity Assay Specificity Specificity (Signal Uniqueness) Linearity Linearity (Proportional Response) Specificity->Linearity Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Robustness Robustness (Method Reliability) Specificity->Robustness Range Range (Operating Interval) Linearity->Range Linearity->Robustness LOQ Limit of Quantitation (Reliable Lower Limit) Range->LOQ Range->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness LOQ->Robustness

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

Experimental Approach for Validation
  • Specificity: Analyze the analyte, internal standard, and a mixture of the two. The ³¹P signal used for quantification must be free from interference from impurities, degradation products, or the standard.

  • Linearity: Prepare a series of at least five samples with varying analyte concentrations against a fixed concentration of the internal standard. Plot the ratio of the analyte/IS integral areas against the analyte/IS mass ratio. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the defined lower and upper concentration limits (e.g., 80% to 120% of the nominal concentration).

  • Accuracy: Analyze a sample of 2,2-dichloroethylphosphine with a known, certified purity (if available). Alternatively, perform recovery studies by spiking a known amount of analyte into a placebo matrix. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform at least six independent analyses of the same homogenous sample. The relative standard deviation (RSD) should be ≤ 1%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be within established limits (e.g., ≤ 2%).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established based on a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., relaxation delay ±10%, temperature ±2°C) and observe the effect on the final calculated purity. The results should remain unaffected, demonstrating the method's reliability during routine use.

Conclusion

Quantitative ³¹P NMR is a superior analytical technique for determining the purity of organophosphorus compounds like 2,2-dichloroethylphosphine. Its status as a primary method, combined with high selectivity and accuracy, eliminates the need for analyte-specific reference standards, streamlining the analytical workflow and providing a high degree of confidence in the results. While chromatographic methods have their place, particularly for trace impurity analysis, ³¹P qNMR offers a more direct, robust, and structurally informative approach for purity assays. When properly developed and validated according to ICH guidelines, this method provides a self-validating system that ensures the scientific integrity of the analytical data for researchers, scientists, and drug development professionals.

References

  • Application of qNMR:Quality control of organophosphorus pesticides - JEOL.
  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - Spectroscopy Europe.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH.
  • Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - ResearchG
  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Valid
  • Validation of quantit
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC.
  • Traceable Organic Certified Reference M
  • Quantit
  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed.
  • A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphon
  • Standard for Quantit

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Comparative

A Comparative Guide to the π-Acceptor Abilities of 2,2-dichloroethylphosphine and Alkyl Phosphines

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organometallic chemistry and catalysis, the electronic character of phosphine ligands is a critical determinant of the reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and catalysis, the electronic character of phosphine ligands is a critical determinant of the reactivity and stability of metal complexes. The ability of a phosphine to accept electron density from a metal center into its own orbitals—a property known as π-acceptor ability—can profoundly influence catalytic cycles and the properties of metal-containing therapeutics. This guide provides an in-depth comparison of the π-acceptor capabilities of 2,2-dichloroethylphosphine against those of standard alkyl phosphines, supported by experimental and computational data.

The Crucial Role of π-Acceptor Ligands

Phosphine ligands (PR₃) are ubiquitous in coordination chemistry, primarily acting as σ-donors through the lone pair on the phosphorus atom. However, they also possess π-acceptor character. This arises from the interaction of filled metal d-orbitals with empty orbitals on the phosphine ligand. In the case of phosphines, the primary acceptor orbitals are not d-orbitals on phosphorus, as once thought, but rather the antibonding σ* orbitals of the phosphorus-substituent bonds (P-R).

A stronger π-acceptor ligand will withdraw more electron density from the metal center. This has several important consequences:

  • Stabilization of Electron-Rich Metal Centers: Strong π-acceptor ligands can stabilize low-valent, electron-rich metal centers by delocalizing the excess electron density.

  • Modulation of Reactivity: By altering the electron density at the metal, π-acceptor ligands can influence the rates of key catalytic steps such as oxidative addition and reductive elimination.

  • Influence on Co-ligands: The electronic effect of a phosphine ligand is transmitted through the metal to other coordinated ligands.

Quantifying π-Acceptor Ability: The Tolman Electronic Parameter (TEP)

A widely accepted method for quantifying the net electron-donating/withdrawing ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.

The underlying principle is that the CO ligand acts as a "reporter" of the electron density on the nickel center.[1]

  • Stronger σ-donating/weaker π-accepting phosphines increase the electron density on the nickel atom. This leads to increased π-backbonding from the nickel to the π* antibonding orbitals of the CO ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency (lower TEP value).

  • Weaker σ-donating/stronger π-accepting phosphines decrease the electron density on the nickel atom. This reduces the extent of π-backbonding to the CO ligands, strengthening the C-O bond and causing a higher ν(CO) stretching frequency (higher TEP value).

Alkyl Phosphines: The Baseline

Simple trialkylphosphines, such as triethylphosphine (P(CH₂CH₃)₃), are generally considered to be strong σ-donors and weak π-acceptors. The alkyl groups are electron-donating via an inductive effect, which increases the electron density on the phosphorus atom and enhances its σ-basicity. The P-C σ* orbitals are relatively high in energy, making them poor acceptors of electron density from the metal.

2,2-dichloroethylphosphine: The Impact of Electronegative Substituents

In 2,2-dichloroethylphosphine (P(CH₂CHCl₂)₃), the presence of two highly electronegative chlorine atoms on the β-carbon of each ethyl group dramatically alters the electronic properties of the ligand. These chlorine atoms exert a strong electron-withdrawing inductive effect. This effect propagates through the carbon backbone to the phosphorus atom, leading to two key changes:

  • Reduced σ-Donating Ability: The electron-withdrawing chlorine atoms decrease the electron density on the phosphorus atom, making its lone pair less available for donation to the metal center.

  • Enhanced π-Acceptor Ability: The strong inductive effect of the chlorine atoms lowers the energy of the P-C σ* antibonding orbitals. These lower-energy orbitals are a better energetic match for the filled d-orbitals of the metal, facilitating more effective π-backbonding from the metal to the phosphine ligand.

This combination of reduced σ-donation and enhanced π-acceptance makes 2,2-dichloroethylphosphine a significantly better net π-acceptor ligand compared to simple alkyl phosphines.

Data-Driven Comparison

To provide a quantitative comparison, we have compiled experimental and computationally predicted TEP values for triethylphosphine, tris(2,2-dichloroethyl)phosphine, and tris(2-cyanoethyl)phosphine. The cyanoethyl-substituted phosphine is included as an experimental analogue, as the cyano group is also strongly electron-withdrawing. The predicted values were obtained using the TEPid machine learning model, which calculates experimentally calibrated CO vibrational stretch frequencies for (R)₃P–Ni⁰(CO)₃ complexes.[2][3]

LigandStructureTEP (ν(CO) in cm⁻¹)Data Type
TriethylphosphineP(CH₂CH₃)₃2061.7Experimental
Tris(2,2-dichloroethyl)phosphineP(CH₂CHCl₂)₃2075.4Predicted (TEPid)
Tris(2-cyanoethyl)phosphineP(CH₂CH₂CN)₃2074Experimental[4]

Analysis of the Data:

  • Triethylphosphine exhibits a TEP value of 2061.7 cm⁻¹, which is characteristic of a strong electron-donating ligand.

  • Tris(2-cyanoethyl)phosphine , with its electron-withdrawing cyano groups, has a significantly higher experimental TEP of 2074 cm⁻¹. This confirms its weaker net electron-donating (and stronger π-accepting) character compared to triethylphosphine.

  • The predicted TEP for tris(2,2-dichloroethyl)phosphine is 2075.4 cm⁻¹. This value is very close to that of the experimentally measured tris(2-cyanoethyl)phosphine and is substantially higher than that of triethylphosphine. This strongly suggests that the inductive effect of the β-dichloroethyl groups leads to a phosphine with significantly enhanced π-acceptor properties, comparable to those of a cyano-substituted phosphine.

Visualizing the Bonding Difference

The difference in metal-ligand bonding can be visualized by considering the orbital interactions.

cluster_0 Alkyl Phosphine Complex cluster_1 2,2-dichloroethylphosphine Complex M_alkyl Metal (d-orbitals) P_alkyl P(alkyl)₃ M_alkyl->P_alkyl Strong σ-donation P_alkyl->M_alkyl Weak π-backbonding (to high-energy P-C σ*) M_chloro Metal (d-orbitals) P_chloro P(CH₂CHCl₂)₃ M_chloro->P_chloro Weaker σ-donation P_chloro->M_chloro Stronger π-backbonding (to low-energy P-C σ*)

Caption: Metal-ligand bonding in alkyl vs. chlorinated phosphine complexes.

Experimental Protocol: Determination of Tolman Electronic Parameter

This section provides a detailed methodology for the comparative analysis of phosphine ligand electronic properties via the synthesis of [LNi(CO)₃] complexes and subsequent IR spectroscopic analysis.

Objective: To experimentally determine and compare the TEP values for triethylphosphine and tris(2,2-dichloroethyl)phosphine.

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • Triethylaluminum (Et₃Al)

  • Carbon monoxide (CO) gas (lecture bottle with regulator)

  • Triethylphosphine (PEt₃)

  • Tris(2,2-dichloroethyl)phosphine

  • Anhydrous, deoxygenated solvents (e.g., hexane or toluene)

  • Schlenk line and glassware

  • Infrared spectrometer and gas-tight IR cell

Workflow Diagram:

start Start: Inert Atmosphere Setup prep_Ni Prepare Ni(0) precursor in situ: Ni(acac)₂ + Et₃Al + CO start->prep_Ni split Divide Ni(0) solution prep_Ni->split add_PEt3 Add Triethylphosphine (PEt₃) split->add_PEt3 Aliquot 1 add_PCl Add Tris(2,2-dichloroethyl)phosphine split->add_PCl Aliquot 2 form_complex1 Formation of [Ni(CO)₃(PEt₃)] add_PEt3->form_complex1 form_complex2 Formation of [Ni(CO)₃(P(CH₂CHCl₂)₃)] add_PCl->form_complex2 ir_analysis1 IR Spectroscopy of Complex 1 form_complex1->ir_analysis1 ir_analysis2 IR Spectroscopy of Complex 2 form_complex2->ir_analysis2 tep_calc1 Determine TEP for PEt₃ ir_analysis1->tep_calc1 tep_calc2 Determine TEP for P(CH₂CHCl₂)₃ ir_analysis2->tep_calc2 compare Compare TEP Values tep_calc1->compare tep_calc2->compare

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,2-Dichloroethylphosphine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,2-dichloroethylphosphine. As a pyrophoric and corrosive organophosphorus compound, meticulous adherence to these procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,2-dichloroethylphosphine. As a pyrophoric and corrosive organophosphorus compound, meticulous adherence to these procedures is critical to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.

Understanding the Hazard: Why Extreme Caution is Necessary

2,2-Dichloroethylphosphine (C₂H₅Cl₂P) is a highly reactive and hazardous substance. Its proper disposal is not merely a matter of regulatory compliance but a critical safety imperative. The primary hazards associated with this compound are:

  • Pyrophoricity : It can spontaneously ignite upon contact with air.[1][2]

  • Reactivity with Water : It may react vigorously or explosively on contact with water or moist air.[2]

  • Corrosivity : It causes severe skin burns and eye damage upon contact.[1][2]

  • Toxicity : As an organophosphorus compound, it is toxic if swallowed and fatal if inhaled.[3][4]

These properties necessitate that all handling and disposal operations be conducted with rigorous safety controls in place. The procedures outlined below are designed to mitigate these risks through controlled neutralization and proper waste segregation.

Pre-Disposal Safety and Engineering Controls

Before beginning any disposal procedure, ensure the following engineering controls and personal protective equipment (PPE) are in place. This preparation is a non-negotiable first step.

Essential Engineering Controls
  • Certified Chemical Fume Hood : All operations must be performed inside a functioning chemical fume hood to control flammable vapors and prevent inhalation exposure.

  • Inert Atmosphere : A glovebox or Schlenk line setup is required to handle the neat compound under an inert atmosphere (e.g., nitrogen or argon), preventing contact with air.[2]

  • Fire Extinguisher : A Class D fire extinguisher (for combustible metals) and a dry chemical or CO₂ extinguisher must be immediately accessible.

  • Safety Shower and Eyewash Station : Ensure immediate and unobstructed access.

Required Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below. Never handle 2,2-dichloroethylphosphine without this level of protection.

PPE CategorySpecificationRationale
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene) worn over nitrile gloves.Provides robust protection against a corrosive chemical that is toxic upon skin contact.[2][4]
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential violent reactions.[2]
Body Protection Flame-resistant (FR) lab coat worn over long-sleeved clothing and pants. A chemical-resistant apron is also recommended.Protects skin from burns and prevents clothing ignition due to the chemical's pyrophoric nature.[2]
Respiratory Protection Not typically required if all work is performed in a certified fume hood. For emergencies, an appropriate respirator is necessary.Engineering controls are the primary method of respiratory protection.[5]

Disposal Workflow: A Step-by-Step Approach

The proper disposal route depends on the nature of the waste. The following decision workflow illustrates the process from initial assessment to final disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_treatment Phase 2: Neutralization & Containment cluster_disposal Phase 3: Final Disposal start Identify Waste Containing 2,2-Dichloroethylphosphine ppe Don Appropriate PPE & Establish Safe Work Area start->ppe assess_waste Assess Waste Type residual Residual/Small Quantities (<5g) assess_waste->residual Small Quantity gross_spill Grossly Contaminated Materials (e.g., from a spill) assess_waste->gross_spill Contaminated Items sharps Contaminated Sharps (Needles, Syringes) assess_waste->sharps Sharps ppe->assess_waste neutralize Perform Chemical Neutralization (See Protocol 4.1) residual->neutralize contain_spill Contain & Absorb with Inert Material (e.g., Sand) gross_spill->contain_spill sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container waste_container Transfer to Labeled Hazardous Waste Container neutralize->waste_container contain_spill->waste_container sharps_container->waste_container waste_pickup Arrange for Pickup by Licensed Waste Facility waste_container->waste_pickup

Caption: Disposal decision workflow for 2,2-dichloroethylphosphine waste.

Experimental Protocols for Disposal and Decontamination

The following protocols provide detailed, step-by-step methodologies for neutralization and cleanup. These procedures must only be carried out by trained personnel.[6]

Protocol for Chemical Neutralization of Small Quantities (<5 g)

This procedure is designed to safely "quench" the reactivity of small amounts of 2,2-dichloroethylphosphine before disposal. The causality behind this protocol is to slowly react the pyrophoric compound with a high-boiling point alcohol under an inert atmosphere to control the reaction rate and prevent ignition.

Materials:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet with a bubbler.

  • Dry, high-boiling point alcohol (e.g., isopropanol or tert-butanol).

  • Dry, non-reactive solvent (e.g., heptane or toluene).

  • Ice-water bath.

Procedure:

  • Inert Atmosphere : Assemble the flask setup in a fume hood and purge the system thoroughly with nitrogen or argon. Maintain a positive inert gas flow throughout the procedure.

  • Dilution : Add a sufficient volume of dry heptane to the flask to create a stirrable slurry. The goal is to dilute the phosphine.

  • Cooling : Place the flask in an ice-water bath to dissipate the heat that will be generated during the reaction.

  • Slow Addition of Alcohol : Using the dropping funnel, add the dry isopropanol dropwise to the stirred, cooled solution of the phosphine. The rate of addition should be slow enough to keep the temperature of the reaction mixture below 40°C. Vigorous gas evolution may occur.

  • Stirring : After the addition is complete, allow the mixture to slowly warm to room temperature while stirring continuously for at least 12-24 hours to ensure the reaction is complete.

  • Final Quench : Once the reaction has subsided, very cautiously add a small amount of water dropwise to quench any remaining reactive material.

  • Waste Collection : The resulting solution should be transferred to a clearly labeled hazardous waste container for halogenated organic waste.[7][8] Do not mix with other waste streams.

Protocol for Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent fire and exposure.

Procedure:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[2]

  • Isolate and Ventilate : Ensure the fume hood is operating at maximum capacity. Remove all ignition sources from the area.[2]

  • Containment : Cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or kitty litter. Do NOT use water or combustible absorbents like paper towels.

  • Collection : Once the material is fully absorbed, carefully scoop the mixture using non-sparking tools into a designated, labeled container for hazardous waste.[2]

  • Decontamination :

    • Wipe the spill area with a cloth soaked in a non-reactive organic solvent (e.g., heptane) to remove residual phosphine. Place the used cloth in the solid hazardous waste container.

    • Follow this with a decontamination wash using a detergent and water solution.[9]

    • For final decontamination of non-sensitive surfaces, a dilute solution of sodium hypochlorite (bleach) can be used to oxidize any remaining trace residues.[10][11] Rinse thoroughly with water afterward.

  • Contaminated Items : All contaminated PPE, cloths, and absorbent materials must be collected in a sealed, clearly labeled hazardous waste container for disposal through a licensed facility.

Final Waste Management and Regulatory Compliance

All waste streams generated from the disposal of 2,2-dichloroethylphosphine are classified as hazardous waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,2-Dichloroethylphosphine (neutralized)" or "Debris contaminated with 2,2-Dichloroethylphosphine."

  • Storage : Store waste containers in a designated, well-ventilated satellite accumulation area, segregated from incompatible materials.

  • Disposal : The disposal of this hazardous waste must be handled by a licensed environmental services company in accordance with all local, state, and federal regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[12]

By following this guide, you can effectively manage the risks associated with 2,2-dichloroethylphosphine and ensure its safe and compliant disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

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